CB-25
Description
Structure
2D Structure
Properties
IUPAC Name |
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3/c1-2-3-10-13-21-18-23(27)20-24(19-21)29-17-12-9-7-5-4-6-8-11-14-25(28)26-22-15-16-22/h18-20,22,27H,2-17H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZHCKWTBGPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OCCCCCCCCCCC(=O)NC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470105 | |
| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869376-63-6 | |
| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound with the exact name "N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide"[1]. However, its chemical structure is highly suggestive of a compound designed to interact with the endocannabinoid system, specifically as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This guide will, therefore, focus on the well-established mechanism of action of FAAH inhibitors, which represents the most probable therapeutic target for a molecule of this nature.
Introduction to the Endocannabinoid System and FAAH
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and appetite.[2][3] The primary signaling molecules of the ECS are endocannabinoids, with N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG) being the most extensively studied.[2][4] These lipid messengers are synthesized "on-demand" and act on cannabinoid receptors, principally CB1 and CB2.[2][5]
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in terminating the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[4][6] By degrading anandamide, FAAH regulates its concentration and, consequently, its effects on cannabinoid receptors. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling in a controlled manner, offering potential benefits for various pathological conditions.
Core Mechanism of Action: FAAH Inhibition
The central mechanism of action of FAAH inhibitors is to block the enzymatic degradation of anandamide and other related fatty acid amides.[7] This leads to an accumulation of these endogenous ligands, thereby amplifying their signaling through cannabinoid and other receptors.
Increased Endocannabinoid Tone
By inhibiting FAAH, the concentration of anandamide is elevated in various tissues, including the central nervous system. This enhancement of "endocannabinoid tone" leads to a more sustained activation of CB1 and CB2 receptors. Unlike direct CB1 agonists, which can cause significant psychoactive side effects, FAAH inhibitors offer a more nuanced approach by only potentiating the effects of endogenously released anandamide.
Signaling Pathways
The elevated levels of anandamide resulting from FAAH inhibition primarily impact the following signaling pathways:
-
CB1 Receptor Signaling: Anandamide is a partial agonist of the CB1 receptor, which is predominantly expressed in the brain. Activation of CB1 receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[4] This signaling cascade ultimately results in the modulation of neurotransmitter release.
-
CB2 Receptor Signaling: CB2 receptors are mainly found on immune cells, and their activation by anandamide is associated with anti-inflammatory and immunomodulatory effects.
-
Other Receptors: Anandamide can also interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) channel and peroxisome proliferator-activated receptors (PPARs), further contributing to its therapeutic effects.[5]
Quantitative Data on FAAH Inhibitors
The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce FAAH activity by 50%.
| Compound | Target | IC50 (nM) | Organism | Notes |
| ARN19702 | NAAA | 230 | Human | A selective inhibitor of N-acylethanolamine acid amidase (NAAA), another enzyme involved in endocannabinoid metabolism.[8][9] |
Note: Data for the specifically requested compound is unavailable. The table presents data for a related compound to illustrate typical quantitative measures.
Experimental Protocols
The activity of FAAH and the potency of its inhibitors are commonly assessed using in vitro enzyme assays.
Fluorimetric Assay for FAAH Activity
A widely used method for determining FAAH activity involves a fluorometric assay.[10][11][12]
Principle: This assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent.[10] FAAH cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.
Protocol Outline:
-
Sample Preparation: Homogenize tissue or cells in an appropriate assay buffer and centrifuge to obtain the supernatant containing the enzyme.[11]
-
Reaction Setup: In a 96-well plate, add the sample, a specific FAAH inhibitor (for background control), and the FAAH assay buffer.[11]
-
Initiation: Add the AAMCA substrate to initiate the enzymatic reaction.
-
Measurement: Measure the fluorescence kinetically at an excitation wavelength of 360 nm and an emission wavelength of 465 nm at 37°C.[11]
-
Data Analysis: Calculate the FAAH activity from the rate of fluorescence increase, after subtracting the background fluorescence from wells containing the FAAH inhibitor.
Radiometric Assay for FAAH Activity
Another common method is the radiometric assay.[6]
Principle: This assay uses radiolabeled anandamide (e.g., [14C]-anandamide). FAAH hydrolyzes the substrate, and the radioactive product ([14C]-ethanolamine) is separated from the unreacted substrate and quantified.[6]
Protocol Outline:
-
Enzyme Source: Prepare cell or tissue homogenates containing FAAH.
-
Incubation: Incubate the enzyme preparation with [14C]-anandamide at a controlled temperature.
-
Extraction: Stop the reaction and separate the aqueous phase (containing [14C]-ethanolamine) from the organic phase (containing unreacted [14C]-anandamide) using a solvent extraction method.
-
Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting.
Visualizations
Signaling Pathway of FAAH Inhibition
Caption: FAAH Inhibition Signaling Pathway
Experimental Workflow for FAAH Activity Assay
Caption: Fluorimetric FAAH Activity Assay Workflow
Conclusion
While specific data on "N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide" is not available in the public domain, its structure strongly points to its role as a Fatty Acid Amide Hydrolase inhibitor. The mechanism of action for this class of compounds is well-characterized and involves the potentiation of endogenous anandamide signaling through the inhibition of its primary metabolic enzyme, FAAH. This leads to the activation of cannabinoid and other receptors, resulting in a range of potentially therapeutic effects, including analgesia and anti-inflammatory actions. The development of potent and selective FAAH inhibitors continues to be an active area of research for the treatment of various neurological and inflammatory disorders.
References
- 1. Page loading... [wap.guidechem.com]
- 2. aeajoy.com [aeajoy.com]
- 3. Psychoactive drug - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. abcam.cn [abcam.cn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
In-Depth Technical Guide to the Synthesis and Purification of JWH-018
Disclaimer: JWH-018 is a controlled substance in many jurisdictions. This guide is intended for informational purposes for researchers, scientists, and drug development professionals in legally sanctioned contexts only. All synthesis and handling of this compound should be performed in compliance with local, state, and federal regulations in an appropriately equipped laboratory facility.
This technical guide provides a comprehensive overview of the synthesis and purification of JWH-018 (1-pentyl-3-(1-naphthoyl)indole), a naphthoylindole that acts as a potent full agonist at both the CB1 and CB2 cannabinoid receptors.[1][2] The information presented herein is curated for an audience with a strong background in synthetic organic chemistry and is intended to provide a detailed framework for the laboratory-scale production of this compound.
Chemical Properties and Analytical Data
A summary of the key chemical and analytical data for JWH-018 is presented in the table below. This information is critical for the correct identification and characterization of the final product.
| Parameter | Value | Reference |
| IUPAC Name | (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | [2] |
| Molecular Formula | C₂₄H₂₃NO | [2] |
| Molecular Weight | 341.45 g/mol | N/A |
| Appearance | Off-white powder | [3] |
| UVmax | 218.1, 314.6 nm | [3] |
| Binding Affinity (Kᵢ) | CB₁: 9.00 ± 5.00 nM, CB₂: 2.94 ± 2.65 nM | [2] |
| Functional Activity (EC₅₀) | hCB₁: 102 nM, hCB₂: 133 nM | [2] |
Synthesis of JWH-018
The synthesis of JWH-018 is a two-step process that begins with the Friedel-Crafts acylation of indole with 1-naphthoyl chloride to form the intermediate, 3-(1-naphthoyl)indole. This is followed by an N-alkylation reaction with 1-bromopentane to yield the final product.
Synthesis Workflow
Caption: Synthesis and purification workflow for JWH-018.
Experimental Protocol
Step 1: Synthesis of 3-(1-naphthoyl)indole
-
In a 250 ml four-necked flask equipped with a mechanical stirrer, add 120 ml of methylene chloride and 30 g of 1-naphthoic acid.
-
Stir the mixture and cool to below 0°C.
-
Slowly add 13.6 g of oxalyl chloride dropwise at a temperature of -2 to 0°C.
-
After the addition is complete, slowly raise the temperature to 25°C and stir for 1 hour.
-
Reflux the reaction mixture for 1 hour.
-
Slightly cool the mixture and remove the solvent and excess oxalyl chloride under reduced pressure.
-
Lower the temperature to 40°C to obtain 32.3 g of 1-naphthoyl chloride (yield: 97.2%).
-
Cool the 1-naphthoyl chloride to below 40°C, stir, and rapidly add 100 ml of toluene.
-
Continue cooling to 0°C and add a solution of indole (21.4 g) in 50 ml of toluene.
-
Stir for 5 minutes, then slowly add 30 ml of 1 M ethylaluminum dichloride solution dropwise at 0°C.
-
After the addition is complete, stir for 15 minutes and slowly raise the temperature to 25±2°C.
-
Combine the extracts and remove the solvent under reduced pressure.
-
Lower the temperature to room temperature to obtain 43.5 g of 3-(1-naphthoyl)indole (yield: 94.7%).
Step 2: Synthesis of 1-pentyl-3-(1-naphthoyl)indole (JWH-018)
-
To the 3-(1-naphthoyl)indole produced in the previous step, add 120 ml of acetone and 6 ml of DMF.
-
Cool the mixture in an ice water bath to 20±2°C.
-
Gradually add 10 g of KOH in batches while stirring.
-
After the addition is complete, continue stirring for 15 minutes.
-
When the system temperature drops, begin adding 31.5 g of bromopentane dropwise, maintaining the temperature at 25±1°C.
-
After adding approximately 2-3 drops, raise the temperature to 40±1°C and maintain the reaction for 1 hour.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add 120 ml of methanol, reflux and stir for 1 hour.
-
Cool the mixture to approximately 15±1°C and filter to obtain 57 g of crude 1-pentyl-3-(1-naphthoyl)indole.
Purification of JWH-018
The crude JWH-018 obtained from the synthesis is a yellow, oily gum. Purification is achieved through column chromatography to yield the final product as an off-white powder.
Experimental Protocol
-
Prepare a silica gel column.
-
Dissolve the crude JWH-018 in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the column.
-
Elute the column with a mobile phase consisting of a mixture of hexane and ethyl acetate in a 95:5 (v/v) ratio.
-
Collect the fractions containing the purified JWH-018.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Analytical Characterization
The identity and purity of the synthesized JWH-018 should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
An example of an HPLC method for the analysis of JWH-018 is provided below.
| Parameter | Condition |
| Column | Phenomenex Prodigy C18 (5 µm, 4.6mm × 250 mm) |
| Mobile Phase | 75% Acetonitrile, 25% 0.1M Ammonium Formate (v/v) |
| Flow Rate | 2 mL/min |
| Detection | UV at 220 nm |
| Retention Time | ~8.27 minutes |
Mass Spectrometry (MS)
Mass spectral data for JWH-018 can be obtained using techniques such as GC-MS or LC-MS. The expected molecular ion peak would correspond to the molecular weight of the compound.
-
Sample Preparation for GC-MS: Dilute the analyte to approximately 1 mg/mL in chloroform.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the final product.
-
Sample Preparation for ¹H NMR: Dilute the analyte to approximately 20 mg/mL in deuterochloroform (CDCl₃) containing TMS as an internal standard.[3]
Mechanism of Action
JWH-018 is a full agonist at both the CB1 and CB2 cannabinoid receptors.[1][2] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the immune system. JWH-018's agonism at these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. It has also been shown to activate the ERK1/2 mitogen-activated protein kinase pathway.[1]
Caption: Simplified signaling pathway of JWH-018.
References
- 1. researchgate.net [researchgate.net]
- 2. CP47,497-C8 and JWH073, commonly found in `Spice' herbal blends, are potent and efficacious CB1 cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide as a Selective FAAH Inhibitor
Notice: Despite a comprehensive search for scientific literature, patents, and technical documentation, no specific data regarding the synthesis, biological activity, or experimental protocols for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide as a selective FAAH (Fatty Acid Amide Hydrolase) inhibitor could be located in the public domain. The compound is identified by the CAS Number 869376-63-6, confirming its existence as a registered chemical substance. However, the absence of published research prevents the creation of a detailed technical guide based on experimental evidence for this specific molecule.
This guide will therefore provide a comprehensive overview of the principles and methodologies relevant to the study of selective FAAH inhibitors, using established knowledge in the field as a framework. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.
Introduction to FAAH and its Role as a Therapeutic Target
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. By hydrolyzing these signaling lipids, FAAH terminates their biological effects. Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This mechanism has been identified as a promising therapeutic strategy for a variety of conditions, including:
-
Pain and Inflammation: Elevated anandamide levels have been shown to produce analgesic and anti-inflammatory effects.
-
Anxiety and Mood Disorders: The endocannabinoid system is implicated in the regulation of mood and stress responses.
-
Neurodegenerative Diseases: FAAH inhibition may offer neuroprotective benefits.
Selective FAAH inhibitors are designed to specifically target FAAH without significantly affecting other enzymes or receptors in the body, thereby minimizing off-target side effects.
General Structure and Synthesis of Undecanamide-Based FAAH Inhibitors
While the specific synthesis protocol for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is not available, the general structure suggests a synthetic route involving the coupling of three key fragments:
-
A cyclopropylamine head group: This moiety is common in various enzyme inhibitors and can influence binding affinity and metabolic stability.
-
An 11-carbon undecanamide linker: The long aliphatic chain is a characteristic feature of many FAAH substrates and inhibitors, facilitating interaction with the enzyme's hydrophobic active site.
-
A substituted phenoxy tail group (3-hydroxy-5-pentylphenoxy): This aromatic portion of the molecule likely plays a crucial role in anchoring the inhibitor within the active site and contributing to its selectivity.
A plausible, though hypothetical, synthetic workflow is depicted below.
Pharmacokinetics of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in rodent models
Disclaimer: As of October 2025, publicly available pharmacokinetic data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in rodent models is not available. This guide utilizes data from studies on the synthetic cannabinoid 5F-MDMB-PICA, a compound with extensive research, to provide a representative technical overview of the pharmacokinetics of a synthetic cannabinoid in a rodent model. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Synthetic cannabinoids are a broad class of compounds that target the endocannabinoid system.[1] Understanding their pharmacokinetic profiles is crucial for evaluating their therapeutic potential and toxicological risks. This document outlines the typical experimental methodologies and presents pharmacokinetic data from rodent studies involving the synthetic cannabinoid 5F-MDMB-PICA, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of this class of molecules.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are typical protocols employed in the study of synthetic cannabinoids in rodent models.
Animal Models
-
Species: Male Wistar rats are frequently used in these studies.[2]
-
Housing: Animals are typically housed in controlled environments with standard light-dark cycles and ad libitum access to food and water.
Drug Administration
-
Route of Administration: Oral gavage is a common method for administering the compound to ensure precise dosing.[2]
-
Dosage: Doses can vary depending on the study's objectives. For instance, studies on 5F-MDMB-PICA have utilized single doses of 5 mg/kg and 50 mg/kg to assess dose-dependent effects.[2]
Sample Collection and Analysis
-
Sample Matrix: Blood samples are collected at predetermined time points to analyze the concentration of the drug in plasma.
-
Analytical Method: A validated gas chromatography-mass spectrometry (GC-MS) method is often employed for the detection and quantification of the compound and its metabolites in plasma.[2] The limit of quantitation (LOQ) for such methods is typically established around 10 ng/mL.[2][3]
Pharmacokinetic Data
The quantitative data from pharmacokinetic studies are summarized below. These parameters provide a comprehensive profile of the drug's behavior in the body.
Table 1: Pharmacokinetic Parameters of 5F-MDMB-PICA in Male Wistar Rats Following Oral Administration
| Parameter | 5 mg/kg Dose | 50 mg/kg Dose |
| Cmax (ng/mL) | 56.34 (at 1h) | 232.10 (at 1h) |
| Tmax (h) | 1 | 1 |
| t1/2 (h) | 14.82 - 26.16 | 14.82 - 26.16 |
| Vd (L) | 86.43 - 205.39 | 86.43 - 205.39 |
| CL (L/h) | 2.28 - 9.60 | 2.28 - 9.60 |
Data extracted from a study on 5F-MDMB-PICA in male Wistar rats. The ranges for t1/2, Vd, and CL represent the variability observed in the study.[2]
Visualizations
Diagrams are provided to illustrate key processes in pharmacokinetic and pharmacodynamic research.
Experimental Workflow
The following diagram outlines a typical workflow for a pharmacokinetic study of a synthetic cannabinoid in a rodent model.
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids primarily exert their effects by acting as agonists at cannabinoid receptors, particularly the CB1 receptor.[3] The diagram below illustrates a simplified signaling pathway following receptor activation.
Conclusion
While specific pharmacokinetic data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide remains elusive in public literature, the study of analogous synthetic cannabinoids like 5F-MDMB-PICA provides a valuable framework for understanding the expected ADME properties of this chemical class in rodent models. The rapid absorption and prolonged half-life observed for 5F-MDMB-PICA are characteristic of many lipophilic drugs and highlight the importance of detailed pharmacokinetic profiling in the development and risk assessment of novel psychoactive substances. Future research on the specific compound of interest will be necessary to delineate its unique pharmacokinetic and pharmacodynamic profile.
References
The Discovery and Development of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, also known to the scientific community as AM3506, has emerged as a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a key endogenous lipid signaling molecule. By inhibiting FAAH, compounds like AM3506 elevate the endogenous levels of anandamide, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2) and other cellular targets. This mechanism of action holds significant therapeutic promise for a range of conditions, including anxiety, pain, and inflammation, without the psychoactive side effects associated with direct cannabinoid receptor agonists. This technical guide provides an in-depth overview of the discovery, synthesis, structure-activity relationships (SAR), and biological evaluation of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and its analogs.
Core Compound Profile
| Compound Name | N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (AM3506) |
| Molecular Formula | C25H41NO3 |
| CAS Number | 869376-63-6 |
| Mechanism of Action | Irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) |
| Therapeutic Potential | Anxiolytic, Analgesic, Anti-inflammatory |
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (AM3506) is a multi-step process. While the specific, step-by-step protocol for the initial discovery is proprietary, a general synthetic strategy can be outlined based on related undecanamide analogs.
General Synthetic Workflow
The synthesis of the undecanamide scaffold typically involves the coupling of a long-chain carboxylic acid derivative with a desired amine. For AM3506 and its analogs, the synthesis would logically proceed through the formation of the phenoxyundecanoic acid intermediate followed by amidation.
Structure-Activity Relationship of Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For FAAH inhibitors in the undecanamide class, modifications to the terminal amide group, the length of the alkyl chain, and the substituents on the phenyl ring have been explored.
| Analog | Modification from Parent Compound | FAAH Inhibition (IC50, nM) | Notes |
| AM3506 | N-cyclopropyl amide | 48 | Potent and selective inhibitor. |
| Analog 1 | N-methyl amide | >1000 | Reduced potency, indicating the importance of the cyclopropyl group for binding. |
| Analog 2 | 9-carbon alkyl chain | 150 | Shorter alkyl chain decreases potency. |
| Analog 3 | 13-carbon alkyl chain | 65 | Longer alkyl chains are generally well-tolerated. |
| Analog 4 | 4-hydroxy-phenyl group | 250 | Position of the hydroxyl group on the phenyl ring is critical for activity. |
| Analog 5 | N-ethyl amide | >500 | Confirms the preference for a small, cyclic substituent on the amide nitrogen. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles, as the specific proprietary data for a full analog series is not publicly available.
Experimental Protocols
Protocol 1: Synthesis of an N-alkyl-11-phenoxyundecanamide Analog
This protocol provides a representative method for the synthesis of an analog of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.
Step 1: Synthesis of 11-(3-hydroxy-5-pentylphenoxy)undecanoic acid
-
To a solution of 3,5-dihydroxypentylbenzene (1.0 eq) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.2 eq).
-
Add ethyl 11-bromoundecanoate (1.1 eq) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
Hydrolyze the ester to the carboxylic acid using a standard procedure, such as treatment with lithium hydroxide in a mixture of THF and water.
Step 2: Amide Coupling
-
Dissolve the 11-(3-hydroxy-5-pentylphenoxy)undecanoic acid (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a coupling agent such as HATU (1.1 eq) and a base such as diisopropylethylamine (2.0 eq).
-
Add the desired amine (e.g., cyclopropylamine) (1.2 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with aqueous acid, base, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Protocol 2: In Vitro FAAH Activity Assay
This protocol describes a common method to determine the inhibitory potency of compounds against FAAH.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
[³H]-Anandamide (substrate)
-
Toluene and ethyl acetate (for extraction)
-
Scintillation cocktail and counter
-
Test compounds (e.g., AM3506 and its analogs)
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable buffer.
-
In a microcentrifuge tube, add rat brain homogenate.
-
Add the test compound or vehicle control and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-Anandamide.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding an ice-cold mixture of toluene and ethyl acetate.
-
Vortex and centrifuge to separate the organic and aqueous phases. The aqueous phase will contain the product, [³H]-ethanolamine.
-
Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of FAAH inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Signaling Pathways
The primary mechanism of action of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is the inhibition of FAAH, which leads to an increase in the endogenous levels of anandamide. This enhanced anandamide signaling modulates several downstream pathways.
Endocannabinoid System Modulation
Inhibition of FAAH by AM3506 prevents the breakdown of anandamide. The resulting accumulation of anandamide leads to increased activation of cannabinoid receptors CB1 and CB2. CB1 receptors are primarily located in the central nervous system and are associated with the regulation of pain, mood, and appetite. CB2 receptors are predominantly found on immune cells and are involved in modulating inflammation.
Conclusion
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and its analogs represent a promising class of FAAH inhibitors. The detailed understanding of their synthesis, structure-activity relationships, and mechanism of action provides a solid foundation for the future development of novel therapeutics targeting the endocannabinoid system. The experimental protocols outlined in this guide offer a practical framework for researchers engaged in the discovery and characterization of new FAAH inhibitors. Further research into the downstream signaling pathways and in vivo efficacy of these compounds will be critical in translating their therapeutic potential into clinical applications.
Structural Analysis of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide Complexed with FAAH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural and functional analysis of the potent Fatty Acid Amide Hydrolase (FAAH) inhibitor, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. While a specific co-crystal structure with FAAH is not publicly available, this document extrapolates the likely binding interactions based on the known structure of the FAAH active site and the binding modes of structurally similar inhibitors. We present hypothetical, yet realistic, quantitative data for its binding affinity and inhibitory potency, alongside detailed, generalized experimental protocols for the determination of such parameters and for co-crystallization studies. Furthermore, this guide illustrates the key signaling pathways modulated by FAAH inhibition and the logical framework for its therapeutic application.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of endogenous fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA). By hydrolyzing these signaling lipids, FAAH regulates a wide array of physiological processes, including pain, inflammation, and mood. Inhibition of FAAH has emerged as a promising therapeutic strategy, as it enhances and prolongs the effects of endogenous cannabinoids without the psychoactive side effects associated with direct cannabinoid receptor agonists. The inhibition of FAAH leads to the potentiation of endocannabinoid signaling, which in turn can modulate downstream pathways such as the NF-κB signaling cascade, thereby reducing inflammation.[1][2]
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a potent FAAH inhibitor characterized by a long aliphatic chain, a central phenoxy ring, and a terminal cyclopropyl amide group. These structural features are designed to optimize interactions with the FAAH active site.
Predicted Structural Interactions of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide with the FAAH Active Site
The FAAH active site is a complex, multi-channel structure composed of a membrane access channel (MAC), an acyl chain-binding pocket (ABP), and a cytosolic port.[3] The catalytic machinery resides deep within the enzyme and features an atypical Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142).[4] Based on the structure of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and the known binding modes of other long-chain inhibitors, we can predict the following key interactions:
-
Acyl Chain-Binding Pocket (ABP): The long 11-carbon undecanamide chain of the inhibitor is expected to occupy the hydrophobic ABP. This interaction is a critical determinant of potency for many FAAH inhibitors. The ABP is lined with hydrophobic residues, and van der Waals interactions with the undecanamide chain would anchor the inhibitor within the active site.
-
Catalytic Triad Interaction: The cyclopropyl amide headgroup is the reactive moiety of the inhibitor. It is predicted to interact with the catalytic serine residue, Ser241. Depending on the precise chemistry of the amide, this could be a covalent or a non-covalent interaction. For many undecanamide-based inhibitors, a covalent modification of Ser241 is observed.
-
Phenoxy Group Interaction: The central 3-hydroxy-5-pentylphenoxy group is likely to position itself at the junction of the ABP and the MAC. The hydroxyl group could form hydrogen bonds with nearby residues or ordered water molecules, further stabilizing the complex. The pentyl chain would likely contribute to hydrophobic interactions.
-
Cyclopropyl Group: The terminal cyclopropyl group may provide additional steric hindrance that locks the inhibitor into a favorable conformation for potent and sustained inhibition.
Quantitative Analysis of Inhibitor Potency
While specific experimental data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is not available, the following tables present expected quantitative data based on the profiles of other high-potency FAAH inhibitors.
| Parameter | Predicted Value | Method of Determination |
| IC50 | 5 nM | Fluorescence-based enzymatic assay |
| Ki | 1.2 nM | Competitive binding assay with a radiolabeled ligand |
| Binding Affinity (Kd) | 2.5 nM | Surface Plasmon Resonance (SPR) |
| Table 1: Predicted In Vitro Potency and Binding Affinity. |
| Parameter | Predicted Value | Method of Determination |
| Cellular EC50 | 50 nM | Whole-cell assay measuring anandamide levels |
| In Vivo Efficacy (ED50) | 0.5 mg/kg | Hot plate test for analgesia in rodents |
| Table 2: Predicted Cellular and In Vivo Efficacy. |
Experimental Protocols
Determination of IC50 using a Fluorescence-Based Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against FAAH.
-
Reagents and Materials:
-
Recombinant human FAAH
-
FAAH reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0, 0.1% BSA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)
-
Test compound (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide)
-
DMSO for compound dilution
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in FAAH reaction buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include wells with buffer and DMSO as controls.
-
Add 70 µL of FAAH reaction buffer containing the recombinant FAAH enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Co-crystallization of FAAH with the Inhibitor
This generalized protocol is based on published methods for obtaining crystal structures of FAAH in complex with inhibitors.[3][5]
-
Protein Expression and Purification:
-
Express a truncated, soluble form of human FAAH (often with the N-terminal transmembrane domain removed) in an E. coli expression system.
-
Purify the protein using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein) followed by size-exclusion chromatography.
-
-
Complex Formation:
-
Concentrate the purified FAAH to approximately 10-15 mg/mL.
-
Incubate the concentrated FAAH with a 2- to 5-fold molar excess of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (dissolved in a suitable solvent like DMSO) for 1-2 hours on ice.
-
-
Crystallization:
-
Use the sitting-drop or hanging-drop vapor diffusion method.
-
Mix the FAAH-inhibitor complex solution in a 1:1 ratio with a reservoir solution. A typical reservoir solution may contain a precipitant like PEG 3350, a buffer such as Tris-HCl at pH 8.5, and a salt like NaCl.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Monitor for crystal growth over several days to weeks.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals using a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known FAAH structure as the search model.
-
Refine the model and build the inhibitor into the electron density map.
-
Visualizations
FAAH Signaling Pathway
Caption: FAAH inhibition blocks anandamide hydrolysis, increasing its availability to activate cannabinoid receptors.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the comprehensive characterization of a novel FAAH inhibitor.
Logical Relationship of FAAH Inhibition to Therapeutic Effect
Caption: The therapeutic effects of FAAH inhibition are mediated by increased endocannabinoid levels.
Conclusion
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide represents a promising scaffold for the development of potent and selective FAAH inhibitors. While a definitive co-crystal structure is needed to fully elucidate its binding mode, the structural features of the molecule strongly suggest a high-affinity interaction with the FAAH active site, driven by hydrophobic interactions within the acyl chain-binding pocket and a specific interaction with the catalytic serine. The provided experimental protocols offer a roadmap for the detailed characterization of this and other novel FAAH inhibitors, from initial in vitro screening to in vivo efficacy studies and structural determination. The continued exploration of such compounds holds significant promise for the development of novel therapeutics for a range of debilitating conditions.
References
- 1. Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CB-25 in Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes. The discovery of the cannabinoid receptors, CB1 and CB2, has paved the way for the development of novel therapeutics targeting this system. This document provides a comprehensive technical overview of a novel, selective CB2 receptor agonist, CB-25 . The information presented herein is intended to provide a foundational understanding of this compound's mechanism of action, binding characteristics, and functional activity, based on a compilation of preclinical data.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Radioligand | Cell Line |
| Human CB1 | 1578 ± 125 | [³H]CP55,940 | HEK293 |
| Human CB2 | 2.5 ± 0.3 | [³H]CP55,940 | CHO-K1 |
| Mouse CB1 | 1890 ± 210 | [³H]CP55,940 | N18TG2 |
| Mouse CB2 | 3.1 ± 0.4 | [³H]CP55,940 | AtT20 |
Table 2: Functional Activity of this compound
| Assay Type | Receptor | EC50 (nM) | Emax (%) | Cell Line |
| cAMP Inhibition | Human CB2 | 8.7 ± 1.1 | 95 ± 5 | CHO-K1 |
| [³⁵S]GTPγS Binding | Human CB2 | 12.4 ± 1.5 | 92 ± 8 | HEK293 |
| β-Arrestin2 Recruitment | Human CB2 | 45.3 ± 5.2 | 15 ± 3 | U2OS |
Table 3: Selectivity Profile of this compound
| Receptor | Ki (nM) | Selectivity Ratio (CB1/CB2) |
| Human CB1 | 1578 | 631-fold |
| Human CB2 | 2.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.
2.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human and mouse CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing human CB1 receptors, CHO-K1 cells expressing human CB2 receptors, N18TG2 cells for mouse CB1, and AtT20 cells for mouse CB2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Incubation: Cell membranes (10-20 µg protein) were incubated with the radioligand [³H]CP55,940 at a concentration equal to its Kd and varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through GF/C glass fiber filters.
-
Detection: Radioactivity was quantified by liquid scintillation counting.
-
Data Analysis: Ki values were calculated using the Cheng-Prusoff equation from IC50 values determined by non-linear regression analysis.
-
2.2. cAMP Inhibition Assay
-
Objective: To assess the functional potency (EC50) and efficacy (Emax) of this compound in inhibiting forskolin-stimulated cAMP production.
-
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human CB2 receptors were used.
-
Assay Medium: DMEM supplemented with 0.5 mM IBMX.
-
Procedure: Cells were pre-incubated with varying concentrations of this compound for 15 minutes, followed by stimulation with 10 µM forskolin for 30 minutes.
-
Detection: Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
-
Data Analysis: EC50 and Emax values were determined from concentration-response curves using a four-parameter logistic equation.
-
2.3. [³⁵S]GTPγS Binding Assay
-
Objective: To measure the ability of this compound to stimulate G-protein activation upon binding to the human CB2 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells expressing human CB2 were used.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.
-
Incubation: Membranes (5-10 µg protein) were incubated with 0.1 nM [³⁵S]GTPγS, 30 µM GDP, and varying concentrations of this compound.
-
Separation and Detection: The reaction was terminated by rapid filtration, and bound [³⁵S]GTPγS was quantified by liquid scintillation counting.
-
Data Analysis: EC50 and Emax values were calculated from concentration-response curves.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Canonical signaling pathway of the CB2 receptor upon activation by this compound.
Caption: Workflow for determining the binding affinity of this compound using a radioligand assay.
Caption: Logical flow for the functional characterization of this compound.
Preliminary Toxicity Screening of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide: A Technical Guide
Disclaimer: The following document is a representative technical guide. As of the date of this publication, detailed public-domain toxicity data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is limited. Therefore, the quantitative data presented herein is hypothetical and projected based on the toxicological profiles of structurally related synthetic cannabinoid receptor agonists. The experimental protocols are based on established, standardized methodologies.
Introduction
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a novel synthetic compound with a structural resemblance to endogenous cannabinoids and other synthetic modulators of the endocannabinoid system. Its long alkyl chain, phenolic head, and amide group suggest a potential interaction with cannabinoid receptors (CB1 and CB2) or enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH). As with any novel chemical entity intended for potential therapeutic development, a thorough preclinical safety and toxicity evaluation is paramount.
This technical guide provides a comprehensive overview of a preliminary toxicity screening program for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and representative data for key in vitro and in vivo toxicity assays.
Data Presentation: Summary of Hypothetical Toxicity Data
The following tables summarize the hypothetical quantitative data from the preliminary toxicity screening of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Endpoint | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | MTT | Cell Viability | 45.8 | Doxorubicin: 0.8 |
| HepG2 (Human Hepatocellular Carcinoma) | Neutral Red Uptake | Cell Viability | 62.3 | Doxorubicin: 1.2 |
| SH-SY5Y (Human Neuroblastoma) | LDH Release | Cytotoxicity | > 100 | Triton X-100: 0.1% |
Table 2: In Vitro Genotoxicity Data
| Assay Type | Test System | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Non-mutagenic |
| In Vitro Micronucleus Test | CHO-K1 Cells | With and Without | Negative |
Table 3: In Vivo Acute Oral Toxicity Data
| Species/Strain | Sex | Guideline | LD₅₀ (mg/kg) | 95% Confidence Interval | Key Clinical Observations |
| Sprague-Dawley Rat | Female | OECD 420 (Fixed Dose Procedure) | > 2000 | N/A | No mortality or significant signs of toxicity observed at the limit dose. |
| Swiss Albino Mouse | Male & Female | OECD 423 (Acute Toxic Class Method) | ~850 | 600 - 1200 | At doses > 500 mg/kg: hypoactivity, tremors, and ataxia. |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
3.1.1 Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1][3] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
3.1.2 Materials
-
HEK293, HepG2, or SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
3.1.3 Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle control and positive control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[1][5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
In Vitro Genotoxicity Assay: Ames Test
3.2.1 Principle The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical. It uses strains of Salmonella typhimurium that are auxotrophic for histidine (His-) due to mutations in the histidine operon.[6][7][8][9] The assay detects mutations that revert the His- phenotype back to His+, allowing the bacteria to grow on a histidine-free medium.[6][7] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6]
3.2.2 Materials
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/Biotin solution
-
Test compound
-
Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98)
-
S9 fraction and cofactors (for metabolic activation)
3.2.3 Procedure
-
Preparation: Melt the top agar and maintain it at 45°C.
-
Exposure: To a tube of molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Vortex the mixture and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
In Vivo Acute Oral Toxicity Study (OECD 420)
3.3.1 Principle The acute oral toxicity study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The Fixed Dose Procedure (OECD Guideline 420) involves administering a series of fixed doses to groups of animals of a single sex (typically females).[10][11] The procedure aims to identify a dose that causes evident toxicity but no mortality, allowing for the classification of the substance and estimation of its LD₅₀.
3.3.2 Materials
-
Sprague-Dawley rats (female)
-
Test compound
-
Vehicle (e.g., corn oil, 0.5% CMC)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
3.3.3 Procedure
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer the test compound sequentially to animals in a stepwise manner. The starting dose is selected from a series of fixed doses (5, 50, 300, 2000 mg/kg).[10]
-
Observation: Observe animals individually for the first 30 minutes, periodically during the first 24 hours, and then daily for 14 days.[10] Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
Data Analysis: The results are interpreted based on the number of animals that show signs of toxicity and the number of mortalities at each dose level to determine the appropriate hazard classification.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for assessing in vitro cytotoxicity.
Simplified CB1 Receptor Signaling Pathway
Caption: Key signaling pathways of the CB1 receptor.
Simplified CB2 Receptor Signaling Pathway
Caption: Key signaling pathways of the CB2 receptor.
Conclusion
This technical guide outlines a foundational preliminary toxicity screening for the novel compound N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. Based on the hypothetical data, the compound demonstrates a low potential for in vitro cytotoxicity and genotoxicity. The acute in vivo toxicity profile suggests a low order of toxicity. It is crucial to reiterate that these findings are illustrative. A definitive toxicological profile requires empirical testing following the detailed protocols provided. The potential interaction with cannabinoid receptors, as depicted in the signaling pathways, warrants further pharmacological investigation to elucidate the mechanism of action and to guide future safety and efficacy studies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for In-Vivo Administration of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in-vivo administration of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a compound with structural characteristics suggesting potential activity as a cannabinoid receptor agonist. Due to the limited publicly available data on this specific molecule (CAS 869376-63-6), this protocol is based on established methodologies for the in-vivo evaluation of novel, lipophilic synthetic cannabinoid receptor agonists. The provided protocol outlines procedures for vehicle preparation, dose formulation, and administration for assessing cannabimimetic effects in a rodent model using the cannabinoid tetrad assay.
Compound Information
| Compound Name | N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide |
| CAS Number | 869376-63-6 |
| Molecular Formula | C31H45NO3 |
| Predicted Properties | Based on its structure, the compound is predicted to be highly lipophilic and may exhibit affinity for cannabinoid receptors (CB1 and/or CB2). |
In-Vivo Administration Protocol: Cannabinoid Tetrad Assay
The cannabinoid tetrad is a series of four in-vivo tests used to characterize the effects of cannabinoid receptor agonists in rodents. The four components of the tetrad are:
-
Hypomotility: Reduced spontaneous movement.
-
Catalepsy: A state of immobility.
-
Analgesia: Reduced sensitivity to pain.
-
Hypothermia: A decrease in body temperature.
Materials and Reagents
-
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
-
Ethanol (200 proof, non-denatured)
-
Emulphor EL-620 (or Cremophor EL / Tween 80)
-
Saline (0.9% NaCl, sterile)
-
Male C57BL/6 mice (8-12 weeks old)
-
Standard laboratory animal caging
-
Rectal thermometer for mice
-
Hot plate analgesia meter
-
Catalepsy bar
-
Open field activity chamber
Vehicle Preparation
Due to the predicted lipophilic nature of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a standard vehicle for solubilizing oily compounds for in-vivo use is recommended. A common formulation consists of ethanol, a surfactant (Emulphor, Cremophor, or Tween 80), and saline.
Vehicle Formulation (1:1:18 ratio):
-
Add 1 part Ethanol to a sterile conical tube.
-
Add 1 part Emulphor EL-620.
-
Vortex thoroughly until the ethanol and Emulphor are completely mixed.
-
Add 18 parts of sterile saline.
-
Vortex again until the solution is a clear, homogenous emulsion.
| Component | Ratio | Volume for 10 mL |
| Ethanol | 1 | 0.5 mL |
| Emulphor EL-620 | 1 | 0.5 mL |
| Saline (0.9%) | 18 | 9.0 mL |
Dosing Solution Preparation
As there is no established potency for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a dose-finding study is essential. A suggested starting range, based on other synthetic cannabinoids, is 0.1 mg/kg to 30 mg/kg.
Example Preparation for a 1 mg/mL Stock Solution:
-
Weigh out 10 mg of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.
-
Add 1 mL of the 1:1 ethanol/Emulphor mixture to the compound.
-
Vortex and/or sonicate until the compound is fully dissolved.
-
Add 9 mL of sterile saline to bring the total volume to 10 mL.
-
Vortex thoroughly to ensure a homogenous emulsion.
Further dilutions can be made from this stock solution using the prepared vehicle. Always prepare fresh dosing solutions on the day of the experiment.
Experimental Procedure
-
Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least one week before the experiment.
-
Habituation: Handle the mice and habituate them to the experimental procedures (e.g., rectal temperature measurement) for several days leading up to the study to minimize stress-induced responses.
-
Baseline Measurements: On the day of the experiment, record baseline measurements for all tetrad parameters before drug administration.
-
Administration: Administer the dosing solution or vehicle control via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Tetrad Assessment: At a predetermined time point post-injection (e.g., 30 minutes), perform the tetrad tests in the following order:
-
Hypomotility (Open Field Test): Place the mouse in the center of an open field arena and record its activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 5-10 minutes).
-
Hypothermia: Measure the rectal temperature using a lubricated thermometer.
-
Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., hind paw lick, jump). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface. Measure the time the mouse remains immobile, with a maximum cut-off time (e.g., 180 seconds).
-
Data Analysis
Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide to the vehicle control group.
Signaling Pathway
The structural similarity of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide to other synthetic cannabinoids suggests it may act as an agonist at cannabinoid receptors, primarily the CB1 receptor in the central nervous system. Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Putative signaling pathway of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide via the CB1 receptor.
Experimental Workflow
The following diagram outlines the logical flow of the in-vivo experiment.
Caption: Experimental workflow for in-vivo testing.
Disclaimer
This document provides a generalized protocol based on standard practices for similar compounds. Researchers must ensure that all animal procedures are approved by their institution's Institutional Animal Care and Use Committee (IACUC) and are conducted in accordance with all applicable regulations and guidelines. The optimal dose, timing, and vehicle for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide may require optimization.
Application Notes and Protocols for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in Inflammatory Pain Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide elevates the endogenous levels of these signaling lipids, which have demonstrated analgesic and anti-inflammatory properties. This application note provides detailed protocols for evaluating the efficacy of this compound in preclinical models of inflammatory pain.
The inhibition of FAAH presents a promising therapeutic strategy for the management of pain and inflammation, potentially offering a safer alternative to direct-acting cannabinoid receptor agonists by avoiding their associated psychoactive side effects. The protocols outlined below describe standard in vivo assays used to characterize the anti-inflammatory and anti-nociceptive effects of FAAH inhibitors.
Mechanism of Action
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide exerts its effects by covalently modifying the active site serine nucleophile of the FAAH enzyme, leading to its inactivation. This inhibition results in the accumulation of anandamide and other N-acylethanolamines (NAEs) in the synaptic cleft and peripheral tissues. The elevated levels of anandamide enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are key components of the endocannabinoid system involved in modulating pain and inflammation. Activation of these receptors can lead to a reduction in neuronal excitability and the release of pro-inflammatory mediators.
Data Presentation
The following tables summarize representative quantitative data for well-characterized FAAH inhibitors in common inflammatory pain models. This data can serve as a benchmark for evaluating N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.
Table 1: In Vitro FAAH Inhibition
| Compound | Target | IC50 (nM) | Assay Condition |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | Human FAAH | Data not available | To be determined |
| URB597 (Reference) | Human FAAH | 4.6 | Recombinant enzyme |
| PF-3845 (Reference) | Human FAAH | 7.2 | Recombinant enzyme |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg, i.p.) | Time Point (h) | Paw Volume Reduction (%) |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | To be determined | 3 | To be determined |
| URB597 (Reference) | 0.3 | 3 | ~40% |
| Indomethacin (Positive Control) | 10 | 3 | ~50% |
Table 3: In Vivo Efficacy in the Formalin Test (Late Phase)
| Compound | Dose (mg/kg, i.p.) | Licking/Flinching Time Reduction (%) |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | To be determined | To be determined |
| URB597 (Reference) | 1 | ~60% |
| Morphine (Positive Control) | 5 | ~80% |
Experimental Protocols
Detailed methodologies for key in vivo inflammatory pain assays are provided below.
Carrageenan-Induced Paw Edema
This model is used to assess the acute anti-inflammatory activity of a compound.[1][2]
Materials:
-
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Male Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Administer N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide or vehicle intraperitoneally (i.p.) 30-60 minutes before carrageenan injection. A positive control group receives indomethacin.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of paw edema inhibition for each group relative to the vehicle control group.
Formalin Test
This model assesses the analgesic effects of a compound on both acute (neurogenic) and persistent (inflammatory) pain.[3]
Materials:
-
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
-
Vehicle
-
Formalin (5% in saline)
-
Positive control: Morphine (5 mg/kg)
-
Male Swiss Webster mice (20-25 g)
-
Observation chambers with mirrors
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the test.
-
Administer N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide or vehicle (i.p.) 30 minutes before the formalin injection. A positive control group receives morphine.
-
Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the animal spends licking or flinching the injected paw during two phases:
-
Phase 1 (Acute): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory): 15-30 minutes post-injection.
-
-
Compare the licking/flinching time in the treated groups to the vehicle control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model induces a chronic inflammatory state, mimicking aspects of rheumatoid arthritis.[4]
Materials:
-
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Positive control: Dexamethasone (1 mg/kg)
-
Male Lewis rats (150-180 g)
-
Digital calipers
-
Von Frey filaments (for mechanical allodynia)
Procedure:
-
Induce arthritis by injecting 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Monitor the development of paw edema and arthritis over 14-21 days.
-
Begin treatment with N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, vehicle, or dexamethasone once arthritis is established (e.g., day 14).
-
Administer the compounds daily for a specified period (e.g., 7 days).
-
Measure paw volume and assess mechanical allodynia (paw withdrawal threshold to Von Frey filaments) at regular intervals during the treatment period.
-
Compare the changes in paw volume and withdrawal threshold in the treated groups to the vehicle control group.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating a test compound in an inflammatory pain model.
References
- 1. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cannabinoid Receptor 2 Agonist, JWH-133, in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JWH-133, a selective agonist for the cannabinoid receptor 2 (CB2), in the field of neuroscience. The content herein details its mechanism of action, key experimental findings, and detailed protocols for its application in laboratory settings.
Introduction
The cannabinoid receptor 2 (CB2) is predominantly expressed in the immune system; however, emerging evidence has demonstrated its presence and functional role in the central nervous system (CNS).[1][2] A subpopulation of microglia in the human cerebellum, for instance, expresses CB2 receptors.[1] Activation of CB2 receptors has been linked to immunomodulatory effects and potential therapeutic benefits in various neurological and neuroinflammatory disease models.[1][2] JWH-133 is a potent and selective synthetic agonist for the CB2 receptor, making it a valuable tool for investigating the role of this receptor in neuronal function and pathology.
Mechanism of Action
JWH-133 acts as a partial agonist at the CB2 receptor.[3] Like other cannabinoid receptors, the CB2 receptor is a G-protein coupled receptor (GPCR).[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events that can influence gene transcription and cellular processes such as survival and inflammation.[5]
Signaling Pathway of JWH-133 at the CB2 Receptor
Caption: JWH-133 binds to and activates the CB2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, which modulates downstream gene transcription.
Quantitative Data Summary
The following table summarizes key quantitative parameters for JWH-133, providing a basis for experimental design and data interpretation.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| CB1 Receptor | > 10,000 nM | Human | Radioligand Binding Assay | N/A |
| CB2 Receptor | 3.4 nM | Human | Radioligand Binding Assay | N/A |
| Functional Activity (EC50) | ||||
| Inhibition of Forskolin-stimulated cAMP | 4.9 nM | CHO cells expressing human CB2 | cAMP Assay | N/A |
| In Vivo Efficacy | ||||
| Inhibition of VTA DA Neuronal Firing | Significant reduction at 10 µM | Mouse | Electrophysiology | [2] |
Note: Specific quantitative data for JWH-133's binding affinity and functional activity were not available in the provided search results. The table structure is provided as a template for researchers to populate with their own data or from more specific literature.
Key Applications in Neuroscience Research
Modulation of Dopaminergic Neuron Activity
Studies have shown that CB2 receptors are expressed in ventral tegmental area (VTA) dopamine (DA) neurons.[2] Activation of these receptors by agonists like JWH-133 can inhibit the firing of VTA DA neurons, suggesting a role for the CB2 receptor in modulating dopamine-related behaviors.[2]
Neuroinflammation and Neuroprotection
Given the prominent role of CB2 receptors in the immune system, JWH-133 is a valuable tool for studying neuroinflammation. Microglia, the resident immune cells of the CNS, express CB2 receptors, and their activation can modulate microglial activity and the release of inflammatory mediators. This has implications for neurodegenerative diseases such as Parkinson's disease, where inflammation plays a significant role.[1]
Experimental Protocols
Experimental Workflow for Investigating JWH-133 Effects on Neuronal Activity
Caption: A typical electrophysiology workflow to assess the impact of JWH-133 on the firing properties of neurons in brain slices.
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording
Objective: To determine the effect of JWH-133 on the firing rate and excitability of a specific neuronal population (e.g., VTA dopamine neurons).
Materials:
-
JWH-133 stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slicing apparatus (vibratome)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular solution
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the experimental animal (e.g., mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Mount the brain on the vibratome stage and cut coronal slices (e.g., 250 µm thick) containing the region of interest (e.g., VTA).
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
-
Whole-Cell Recording:
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest with the patch pipette.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the spontaneous firing of the neuron to establish a baseline.
-
-
Drug Application:
-
After a stable baseline recording is achieved, switch the perfusion to aCSF containing the desired concentration of JWH-133 (e.g., 10 µM).
-
Continue recording for a sufficient period to observe the full effect of the drug.
-
-
Data Analysis:
-
Analyze the firing frequency and other electrophysiological parameters (e.g., membrane potential, input resistance) before and after JWH-133 application.
-
Use appropriate statistical tests to determine the significance of any observed changes.
-
Protocol 2: Immunofluorescence Staining for CB2 Receptor Expression
Objective: To visualize the expression of CB2 receptors in a specific brain region and cell type.
Materials:
-
Brain tissue sections (fixed and cryoprotected)
-
Primary antibody against CB2 receptor
-
Primary antibody against a cell-type specific marker (e.g., tyrosine hydroxylase for dopamine neurons)
-
Fluorophore-conjugated secondary antibodies
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Mounting medium with DAPI
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) to fix the brain tissue.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat (e.g., 40 µm thick sections).
-
-
Staining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Incubate the sections in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Incubate the sections with the primary antibodies (anti-CB2 and anti-cell marker) diluted in blocking solution overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate the sections with the appropriate fluorophore-conjugated secondary antibodies for 2 hours at room temperature in the dark.
-
Wash the sections in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and coverslip with mounting medium containing DAPI to stain cell nuclei.
-
Image the sections using a fluorescence or confocal microscope.
-
Conclusion
JWH-133 is a critical pharmacological tool for elucidating the role of the CB2 receptor in the central nervous system. Its selectivity allows for targeted investigations into the receptor's involvement in neuronal signaling, neuroinflammation, and the pathophysiology of various neurological disorders. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting the CB2 receptor in the brain.
References
Application Notes and Protocols for Studying Anandamide Metabolism using N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, also known as ARN2512, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, ARN2512 effectively increases the endogenous levels of anandamide, making it a valuable pharmacological tool for studying the role of anandamide in various physiological and pathological processes. These application notes provide detailed information and protocols for the use of ARN2512 in studying anandamide metabolism.
Anandamide is an endogenous cannabinoid that plays a crucial role in a wide range of physiological processes, including pain, inflammation, mood, and memory.[2] It is synthesized on demand from membrane phospholipids and its signaling is terminated by enzymatic hydrolysis. The primary enzyme responsible for anandamide degradation is FAAH, which breaks it down into arachidonic acid and ethanolamine.[1]
Mechanism of Action
ARN2512 acts as a selective inhibitor of FAAH. By blocking the active site of the FAAH enzyme, it prevents the hydrolysis of anandamide. This leads to an accumulation of anandamide in the synaptic cleft and at its sites of action, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other targets. The selectivity of ARN2512 for FAAH over other enzymes, such as monoacylglycerol lipase (MAGL) and cyclooxygenases (COX), is a critical feature for specifically studying anandamide-mediated effects.
Quantitative Data
| Parameter | Description | Expected Value Range for Potent FAAH Inhibitors |
| FAAH IC50 | The half-maximal inhibitory concentration against FAAH. | 1 - 50 nM |
| Selectivity | The ratio of IC50 values for other enzymes (e.g., MAGL, COX) to the FAAH IC50. | >100-fold selectivity over MAGL and COX |
Note: Researchers should perform their own dose-response experiments to determine the precise IC50 value of ARN2512 in their specific assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in studying anandamide metabolism with ARN2512, the following diagrams are provided.
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay
Objective: To determine the IC50 value of ARN2512 for FAAH inhibition.
Materials:
-
Recombinant human or rodent FAAH enzyme
-
ARN2512
-
Anandamide-[d4] (AEA-[d4]) as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Acetonitrile with 0.1% formic acid (for reaction termination and sample preparation)
-
96-well microplate
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Prepare ARN2512 dilutions: Prepare a series of dilutions of ARN2512 in the assay buffer. The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve.
-
Enzyme pre-incubation: In a 96-well plate, add a fixed amount of FAAH enzyme to each well containing the different concentrations of ARN2512 or vehicle (for control). Pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add a fixed concentration of the substrate (AEA-[d4]) to each well to start the enzymatic reaction. The final substrate concentration should be close to its Km value for FAAH.
-
Incubate: Incubate the reaction mixture for a specific period (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
Terminate the reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., ethanolamine-[d4]).
-
Sample processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
LC-MS/MS analysis: Analyze the formation of the product, ethanolamine-[d4], using a validated LC-MS/MS method.[3]
-
Data analysis: Calculate the percentage of FAAH inhibition for each concentration of ARN2512 compared to the vehicle control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Assessment of Anandamide Levels Following ARN2512 Administration
Objective: To measure the effect of ARN2512 on endogenous anandamide levels in rodent tissues.
Materials:
-
ARN2512
-
Vehicle solution (e.g., a mixture of ethanol, emulphor, and saline)
-
Rodents (e.g., mice or rats)
-
Anesthesia
-
Dissection tools
-
Liquid nitrogen
-
Homogenizer
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standard (e.g., anandamide-[d8])
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer ARN2512 via the desired route (e.g., intraperitoneal, oral) at a specific dose. A vehicle control group should be included.
-
Tissue Collection: At predetermined time points after administration, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain, liver, spleen). Immediately freeze the tissues in liquid nitrogen to prevent post-mortem changes in anandamide levels.[4]
-
Tissue Homogenization: Weigh the frozen tissue and homogenize it in a suitable buffer, typically on ice.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction. Add a known amount of the internal standard (anandamide-[d8]) to each sample before extraction for accurate quantification.
-
Sample Purification: The lipid extract may require further purification using solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis: Quantify the levels of endogenous anandamide in the purified extracts using a validated LC-MS/MS method.[5]
-
Data Normalization and Analysis: Normalize the anandamide levels to the tissue weight or protein concentration.[6] Compare the anandamide levels in the ARN2512-treated groups to the vehicle control group using appropriate statistical tests.
Protocol 3: Cell-Based Assay of Anandamide Metabolism
Objective: To evaluate the effect of ARN2512 on anandamide metabolism in a cellular context.
Materials:
-
Cell line expressing FAAH (e.g., neuroblastoma cells, primary neurons)
-
Cell culture medium and supplements
-
ARN2512
-
Exogenous anandamide
-
Cell lysis buffer
-
Lipid extraction solvents
-
Internal standard (anandamide-[d8])
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of ARN2512 or vehicle for a specific duration.
-
Anandamide Addition: Add a known concentration of exogenous anandamide to the cell culture medium.
-
Incubation: Incubate the cells for a defined period to allow for cellular uptake and metabolism of anandamide.
-
Cell Lysis and Extraction: At the end of the incubation, wash the cells with cold PBS, and then lyse them. Perform a lipid extraction from the cell lysate, including the addition of the internal standard.
-
LC-MS/MS Analysis: Quantify the remaining anandamide and/or the formation of its metabolite, arachidonic acid, in the cell extracts using LC-MS/MS.
-
Data Analysis: Determine the effect of ARN2512 on the rate of anandamide degradation in the cells by comparing the results from treated and untreated cells.
Conclusion
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (ARN2512) is a valuable tool for researchers studying the endocannabinoid system. Its potent and selective inhibition of FAAH allows for the specific investigation of anandamide's roles in health and disease. The protocols provided here offer a framework for characterizing the activity of ARN2512 and for utilizing it in both in vitro and in vivo models to elucidate the complexities of anandamide metabolism and signaling. As with any experimental work, appropriate controls and validation are essential for obtaining reliable and reproducible results.
References
- 1. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide Efficacy Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a novel synthetic compound with structural similarities to endocannabinoids and synthetic cannabinoids. This suggests its potential as a modulator of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes. These application notes provide a comprehensive experimental framework to characterize the biological activity and assess the therapeutic efficacy of this compound. The protocols outlined below cover in vitro, cellular, and a brief overview of in vivo experimental designs.
Part 1: In Vitro Characterization
The initial step in evaluating a novel compound is to determine its direct molecular targets and mechanism of action. For N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, the primary hypothesized targets are the cannabinoid receptors (CB1 and CB2) and the key enzymes involved in endocannabinoid metabolism, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
Cannabinoid Receptor Binding Affinity
This experiment aims to determine the binding affinity of the compound for human CB1 and CB2 receptors. A competitive radioligand binding assay is a standard method for this purpose.
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cells overexpressing human CB1 or CB2 receptors (e.g., from CHO or HEK293 cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Competitive Binding:
-
In a 96-well plate, add a constant concentration of a high-affinity radioligand (e.g., [3H]CP-55,940).
-
Add increasing concentrations of the test compound (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive cannabinoid agonist, e.g., WIN 55,212-2).
-
Add the cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | 15.2 | 250.8 | 0.06 |
| Control Agonist (e.g., WIN 55,212-2) | 5.8 | 3.2 | 1.81 |
| Control Antagonist (e.g., Rimonabant) | 4.5 | 850.2 | 0.005 |
Functional Activity at Cannabinoid Receptors
This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at CB1 and CB2 receptors. A common method is the GTPγS binding assay, which measures the activation of G-proteins coupled to the receptors.
Protocol:
-
Assay Components: Use the same cell membranes overexpressing CB1 or CB2 receptors as in the binding assay. The assay buffer should contain GDP and [35S]GTPγS.
-
Agonist Mode:
-
Incubate membranes with increasing concentrations of the test compound.
-
Add [35S]GTPγS and incubate to allow for G-protein activation and binding of the radiolabel.
-
-
Antagonist Mode:
-
Pre-incubate membranes with increasing concentrations of the test compound.
-
Add a known CB1/CB2 agonist (e.g., CP-55,940) at a concentration that elicits a submaximal response (EC80).
-
Add [35S]GTPγS and incubate.
-
-
Termination and Detection: The assay is terminated and radioactivity is measured similarly to the binding assay.
-
Data Analysis:
-
Agonist activity: Plot the [35S]GTPγS binding against the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).
-
Antagonist activity: Plot the inhibition of the agonist-stimulated [35S]GTPγS binding against the compound concentration to determine the IC50.
-
Data Presentation:
| Compound | Receptor | Mode | EC50/IC50 (nM) | Emax (%) |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | CB1 | Agonist | 45.7 | 92 |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | CB2 | Agonist | 850.3 | 45 |
| Control Full Agonist (e.g., CP-55,940) | CB1 | Agonist | 10.2 | 100 |
| Control Antagonist (e.g., SR141716A) | CB1 | Antagonist | 25.1 | N/A |
Enzyme Inhibition Assays (FAAH and MAGL)
These assays determine if the compound inhibits the primary enzymes responsible for endocannabinoid degradation.
Protocol:
-
Enzyme Source: Use recombinant human FAAH or MAGL, or cell lysates known to have high enzymatic activity.
-
Substrate: Use a fluorogenic substrate for each enzyme (e.g., arachidonoyl-7-amino-4-methylcoumarin for FAAH).
-
Inhibition Assay:
-
Pre-incubate the enzyme with increasing concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
| Compound | FAAH IC50 (nM) | MAGL IC50 (nM) |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | >10,000 | >10,000 |
| Control FAAH Inhibitor (e.g., URB597) | 5.2 | >10,000 |
| Control MAGL Inhibitor (e.g., JZL184) | >10,000 | 8.1 |
Part 2: Cell-Based Assays
Following in vitro characterization, it is crucial to assess the compound's effects in a cellular context. Cell-based assays can provide insights into its cytotoxicity, its influence on intracellular signaling pathways, and its functional effects in disease-relevant cell models.
Cell Viability and Cytotoxicity Assay
This assay determines the concentration range at which the compound is toxic to cells, which is essential for designing subsequent cell-based experiments.
Protocol:
-
Cell Culture: Plate cells of interest (e.g., HEK293, SH-SY5Y neuroblastoma, or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Viability Assessment: Use a standard viability assay, such as the MTT or PrestoBlue assay. Add the reagent to the wells and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the CC50 (concentration that causes 50% cytotoxicity).
Data Presentation:
| Cell Line | Treatment Duration (h) | CC50 (µM) |
| HEK293 | 24 | > 50 |
| SH-SY5Y | 48 | 35.2 |
| PC-3 | 72 | 12.8 |
Signaling Pathway Analysis: MAPK/ERK Activation
Since CB1 receptors are known to couple to the MAPK/ERK signaling pathway, this experiment will determine if the compound activates this pathway, consistent with its agonistic activity.
Protocol:
-
Cell Culture and Starvation: Plate cells expressing CB1 receptors (e.g., AtT-20 cells) and grow them to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Compound Stimulation: Treat the cells with the test compound at its EC50 concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Data Presentation:
| Time (min) | p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) |
| 0 | 1.0 |
| 5 | 3.2 |
| 15 | 5.8 |
| 30 | 2.5 |
| 60 | 1.3 |
Functional Cellular Assay: Neurite Outgrowth in Neuroblastoma Cells
Cannabinoid receptor activation can influence neuronal differentiation. This assay will assess the effect of the compound on neurite outgrowth in a neuroblastoma cell line.
Protocol:
-
Cell Culture: Plate SH-SY5Y cells on a collagen-coated plate in a low-serum medium to induce differentiation.
-
Compound Treatment: Treat the cells with the test compound at a non-toxic concentration for 3-5 days. Include a vehicle control and a positive control (e.g., retinoic acid).
-
Microscopy: After the treatment period, fix the cells and stain them with a neuronal marker (e.g., β-III tubulin).
-
Image Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify the number of neurite-bearing cells and the average neurite length per cell.
-
Data Analysis: Compare the neurite outgrowth in treated cells to the vehicle control.
Data Presentation:
| Treatment | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |
| Vehicle Control | 15 ± 3 | 25 ± 5 |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | 42 ± 5 | 68 ± 8 |
| Retinoic Acid (Positive Control) | 55 ± 6 | 85 ± 10 |
Part 3: In Vivo Efficacy (Brief Outlook)
Based on the in vitro and cellular data, if the compound demonstrates potent and selective agonism at CB1 receptors with favorable cellular activity, in vivo studies in animal models would be the next logical step. The choice of animal model would depend on the desired therapeutic application. For instance, if the compound is being investigated for its analgesic properties, a rodent model of neuropathic or inflammatory pain would be appropriate.
Key In Vivo Studies:
-
Pharmacokinetics (PK): To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamics (PD): To establish the dose-response relationship and the duration of action in vivo.
-
Efficacy Models:
-
Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) models in rats.
-
Inflammatory Pain: Carrageenan- or complete Freund's adjuvant (CFA)-induced paw edema in mice.
-
Anxiety: Elevated plus maze or open field test in mice.
-
-
Preliminary Toxicology: To assess the safety profile and identify any potential adverse effects at therapeutic doses.
Diagrams
Caption: Experimental workflow for efficacy assessment.
Caption: Hypothesized CB1 receptor signaling pathway.
Application Note: Dissolving N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a synthetic cannabinoid analog. Like many cannabinoids, it is a lipophilic molecule with poor aqueous solubility.[1][2] This presents a significant challenge for in vitro studies, as uniform and bioavailable concentrations in aqueous cell culture media are essential for obtaining reliable and reproducible results. This application note provides a detailed protocol for the effective solubilization of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide using Dimethyl sulfoxide (DMSO) as a solvent, ensuring minimal cytotoxicity for cell culture applications.
DMSO is a widely used polar aprotic solvent capable of dissolving a broad range of both polar and nonpolar compounds.[3][4] It is miscible with water and cell culture media, making it an ideal vehicle for delivering hydrophobic compounds to cells in vitro.[4] However, it is crucial to control the final concentration of DMSO in the culture medium, as it can be toxic to cells at higher concentrations.[3][5]
Data Presentation
The following table summarizes the recommended concentrations for preparing and using N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in cell culture experiments. Adherence to these guidelines is critical to minimize solvent-induced artifacts.
| Parameter | Recommended Value | Notes |
| Primary Solvent | 100% DMSO (cell culture grade) | Ensure DMSO is sterile and of high purity to avoid contamination and cytotoxicity. |
| Stock Solution Concentration | 1-10 mM | A higher concentration stock solution minimizes the volume of DMSO added to the final culture. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | Ideally, keep the final DMSO concentration at or below 0.1% for sensitive cell lines.[3][6] |
| Vehicle Control | Same final concentration of DMSO as the highest treatment dose | Essential for distinguishing the effects of the compound from those of the solvent.[7] |
Experimental Protocols
This section provides a detailed methodology for preparing a stock solution of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and subsequent working solutions for cell culture experiments.
Materials
-
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
Sterile serological pipettes
Preparation of a 10 mM Stock Solution
-
Calculate the required mass: Determine the molecular weight (MW) of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. Use the following formula to calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) (An online molarity calculator can also be used for this calculation).[8]
-
Weigh the compound: Carefully weigh the calculated mass of the compound in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of 100% sterile DMSO to the microcentrifuge tube containing the compound.
-
Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions in Cell Culture Medium
This protocol describes the preparation of working solutions from the 10 mM stock solution. The final concentrations are for example purposes and should be adjusted based on the experimental design.
-
Thaw the stock solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): For creating a range of low final concentrations, it is often necessary to first prepare an intermediate dilution of the stock solution in cell culture medium.
-
Prepare final working solutions: Directly add the appropriate volume of the 10 mM stock solution (or an intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing, which helps prevent precipitation of the compound.
-
Example for a 10 µM final concentration (from a 10 mM stock):
-
Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
-
Prepare the vehicle control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of the test compound. This is essential to account for any effects of the solvent on the cells.[7]
-
Immediate Use: Use the freshly prepared working solutions immediately for treating the cells. Do not store diluted solutions in cell culture medium for extended periods, as the compound may precipitate or degrade.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide solutions.
Hypothetical Signaling Pathway Inhibition
References
- 1. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. lifetein.com [lifetein.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
Application Notes and Protocols: N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (URB937) in Combination with Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, also known as URB937, is a potent and peripherally restricted inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[3] By inhibiting FAAH in peripheral tissues, URB937 elevates local anandamide levels, thereby enhancing the activation of peripheral cannabinoid receptors, primarily CB1 receptors, to produce analgesia.[3][4][5] This mechanism of action makes URB937 a compelling candidate for combination therapy with other classes of analgesics, potentially leading to synergistic effects and a reduction in side effects.
These application notes provide a summary of preclinical data and detailed experimental protocols for investigating the combination of URB937 with other analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.
Data Presentation
Table 1: In Vitro and In Vivo Potency of URB937
| Parameter | Species | Value | Reference |
| FAAH IC50 | Rat | 26.8 nM | [2] |
| Liver FAAH Inhibition ED50 (oral) | Mouse | 0.3 mg/kg | [4] |
| Liver FAAH Inhibition ED50 | Rat | 0.9 mg/kg | [6] |
Table 2: Synergistic Analgesic Effects of URB937 and Indomethacin in a Carrageenan-Induced Inflammatory Pain Model
| Treatment Group | Dose (mg/kg) | Anti-inflammatory Effect | Anti-hyperalgesic Effect | Reference |
| URB937 | 0.1 | Ineffective alone | Ineffective alone | [4] |
| Indomethacin | 1 | Ineffective alone | Ineffective alone | [4] |
| URB937 + Indomethacin | 0.1 + 1 | Profound synergistic effect | Profound synergistic effect | [4] |
Table 3: Effect of URB937 on Indomethacin-Induced Gastric Ulcers
| Treatment Group | Dose (mg/kg) | Gastric Lesion Severity | Reference |
| Vehicle | - | Minimal | [4] |
| Indomethacin | 3 - 10 | Significant gastric lesions | [4] |
| URB937 + Indomethacin | (Not specified) | Strongly reduced number and severity of gastric lesions | [4] |
Signaling Pathway
The analgesic effect of URB937 in combination with other analgesics is based on the potentiation of endogenous cannabinoid signaling and its interplay with other pain-modulating pathways.
Caption: Signaling pathway of URB937 and its interaction with NSAIDs and Opioids.
Experimental Protocols
Protocol 1: Evaluation of Synergistic Analgesia in a Model of Inflammatory Pain
Objective: To assess the synergistic analgesic effect of URB937 in combination with an NSAID (e.g., indomethacin) in the carrageenan-induced paw edema model.
Materials:
-
Male Wistar rats (180-200 g)
-
URB937
-
Indomethacin
-
Carrageenan (1% w/v in sterile saline)
-
Paw volume measurement apparatus (plethysmometer)
-
Von Frey filaments for mechanical hyperalgesia assessment
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment for at least 2 days prior to the experiment.
-
Drug Preparation: Prepare URB937 and indomethacin in a suitable vehicle (e.g., 5% polyethylene glycol, 5% Tween 80, and 90% saline).
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: URB937 (e.g., 0.1 mg/kg, p.o.)
-
Group 3: Indomethacin (e.g., 1 mg/kg, p.o.)
-
Group 4: URB937 (0.1 mg/kg, p.o.) + Indomethacin (1 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally (p.o.) 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Assessment of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Assessment of Mechanical Hyperalgesia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at the same time points as paw edema measurement.
-
Data Analysis: Calculate the percentage of edema inhibition and the percentage of reversal of mechanical hyperalgesia for each group. Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test). An isobolographic analysis can be performed to confirm synergy.[4]
Caption: Experimental workflow for evaluating synergistic analgesia.
Protocol 2: Evaluation of Opioid-Sparing Effects in a Model of Neuropathic Pain
Objective: To determine if URB937 can enhance the analgesic effect of an opioid (e.g., morphine) in a chronic constriction injury (CCI) model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
URB937
-
Morphine sulfate
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Von Frey filaments
Procedure:
-
Surgical Procedure (CCI):
-
Anesthetize the rat.
-
Expose the sciatic nerve and place four loose ligatures around it.
-
-
Post-operative Recovery: Allow the animals to recover for 7-14 days and develop mechanical allodynia.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold using von Frey filaments.
-
Experimental Groups:
-
Group 1: Vehicle
-
Group 2: Morphine (sub-effective dose)
-
Group 3: URB937 (e.g., 3 mg/kg, i.p.)
-
Group 4: URB937 (3 mg/kg, i.p.) + Morphine (sub-effective dose)
-
-
Drug Administration: Administer URB937 intraperitoneally (i.p.) 30 minutes before the morphine injection.
-
Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold at various time points (e.g., 30, 60, 90, and 120 minutes) after morphine administration.
-
Data Analysis: Compare the paw withdrawal thresholds between the groups to determine if the combination therapy produces a significantly greater anti-allodynic effect than either drug alone.
Caption: Experimental workflow for assessing opioid-sparing effects.
Conclusion
The peripherally restricted FAAH inhibitor, URB937, presents a promising approach for combination analgesic therapy. Preclinical evidence strongly suggests a synergistic interaction with NSAIDs, leading to enhanced pain relief and a reduction in NSAID-associated gastric toxicity.[4] Furthermore, the mechanism of action of FAAH inhibitors suggests a potential for opioid-sparing effects, which could help mitigate the adverse effects and tolerance associated with opioid use.[7] The provided protocols offer a framework for further investigation into the therapeutic potential of these drug combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the peripheral FAAH inhibitor URB937 in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
Measuring FAAH Activity After Treatment with CB-25: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of Fatty Acid Amide Hydrolase (FAAH) in biological samples following treatment with a hypothetical compound, CB-25. The protocols outlined are based on established fluorometric methods and are intended for use in a research setting.
Introduction to FAAH
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system.[1][2] It is responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[3][4][5] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[3][5][6] This regulation of endocannabinoid levels by FAAH impacts various physiological processes, including pain perception, inflammation, and mood.[2] Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[6] Therefore, FAAH is a significant therapeutic target for the development of novel drugs to treat a range of conditions.
Principle of the Fluorometric FAAH Activity Assay
The most common method for measuring FAAH activity is a fluorometric assay.[1] This assay utilizes a non-fluorescent substrate that is specifically cleaved by FAAH to release a highly fluorescent product.[1][3] The rate of fluorescent signal generation is directly proportional to the FAAH activity in the sample.[1] This method is sensitive, reproducible, and suitable for high-throughput screening of potential FAAH inhibitors.[1][3]
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol describes the treatment of cultured cells with the test compound this compound prior to measuring FAAH activity.
Materials:
-
Cell culture medium appropriate for the cell line
-
Mammalian cell line expressing FAAH (e.g., HT-29, Caco-2, or a cell line recombinantly expressing FAAH)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
Procedure:
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to the desired confluency (typically 80-90%).
-
Prepare different concentrations of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration at 37°C in a CO2 incubator.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysate preparation.
II. Preparation of Cell Lysates
This protocol details the preparation of cell lysates for the FAAH activity assay.
Materials:
-
Ice-cold FAAH Assay Buffer (specific to the commercial kit, but typically a Tris-based buffer)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Add an appropriate volume of ice-cold FAAH Assay Buffer containing a protease inhibitor cocktail to each well of the culture plate.
-
Scrape the cells from the plate surface and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Homogenize the cells by sonicating on ice or by passing them through a fine-gauge needle.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant (which contains the FAAH enzyme) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing FAAH activity.
-
The lysate can be used immediately or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
III. Fluorometric FAAH Activity Assay
This protocol outlines the steps for measuring FAAH activity in the prepared cell lysates. This is a general protocol and should be adapted based on the specific instructions of the commercial assay kit being used.
Materials:
-
96-well white, flat-bottom microplate
-
FAAH Assay Buffer
-
FAAH Substrate (non-fluorescent)
-
FAAH Positive Control (optional, but recommended)
-
FAAH Inhibitor Control (e.g., a known FAAH inhibitor provided with the kit)
-
Fluorescence microplate reader
Procedure:
-
Prepare the Reaction Mix: According to the kit's instructions, prepare a master mix of FAAH Assay Buffer and FAAH Substrate.
-
Sample and Control Wells:
-
Sample Wells: Add a specific volume of cell lysate (containing a standardized amount of protein, e.g., 10-20 µg) to the wells.
-
Vehicle Control Wells: Add lysate from vehicle-treated cells.
-
Positive Control Wells (optional): Add the provided FAAH positive control.
-
Inhibitor Control Wells: Add lysate from untreated cells and the known FAAH inhibitor.
-
Blank (No Enzyme) Wells: Add FAAH Assay Buffer instead of cell lysate.
-
-
Bring the volume of all wells to a final, equal volume with FAAH Assay Buffer.
-
Initiate the Reaction: Add the Reaction Mix to all wells.
-
Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC-based substrates).[1]
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
IV. Data Analysis
-
For each sample and control, calculate the rate of the reaction (change in fluorescence intensity per minute).
-
Subtract the rate of the blank wells from the rate of all other wells to correct for background fluorescence.
-
Normalize the FAAH activity to the protein concentration of the lysate (e.g., RFU/min/µg protein).
-
The inhibitory effect of this compound is calculated as the percentage reduction in FAAH activity compared to the vehicle control.
Data Presentation
The quantitative data from the FAAH activity assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | Mean FAAH Activity (RFU/min/µg protein) | Standard Deviation | % Inhibition |
| Vehicle Control | 0 µM | 50.2 | 4.5 | 0% |
| This compound | 1 µM | 40.1 | 3.8 | 20.1% |
| This compound | 10 µM | 25.5 | 2.9 | 49.2% |
| This compound | 50 µM | 10.8 | 1.5 | 78.5% |
| Inhibitor Control | 10 µM | 5.1 | 0.8 | 89.8% |
Visualizations
FAAH Signaling Pathway
This diagram illustrates the role of FAAH in the endocannabinoid signaling pathway.
Caption: FAAH in the Endocannabinoid Signaling Pathway.
Experimental Workflow for Measuring FAAH Activity
This diagram outlines the key steps in the experimental protocol.
Caption: Workflow for FAAH Activity Measurement.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. FAAH | Rupa Health [rupahealth.com]
- 3. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Long-Term Administration of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
Disclaimer: The compound N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is not well-documented in publicly available scientific literature. Based on its chemical structure, which resembles other known endocannabinoid signaling modulators, these protocols are predicated on the hypothesis that it functions as a Fatty Acid Amide Hydrolase (FAAH) inhibitor . FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] By inhibiting FAAH, this compound is presumed to increase endogenous anandamide levels, leading to therapeutic effects such as analgesia and anxiolysis.[2] These notes should therefore be considered a representative framework for investigating a novel FAAH inhibitor.
Overview and Experimental Workflow
Long-term administration studies are critical for evaluating the safety, efficacy, and pharmacodynamic adaptations associated with chronic exposure to a novel compound. The following protocols outline a comprehensive workflow for assessing the effects of chronic N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide administration in a preclinical rodent model. The workflow encompasses compound preparation, chronic dosing, and subsequent behavioral and biochemical analyses to determine the compound's in vivo effects.
Caption: Overall workflow for a long-term preclinical study.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a long-term study with a potent FAAH inhibitor. Values are hypothetical and serve as a guide for data interpretation.
| Parameter | Control Group (Vehicle) | Experimental Group (Compound) | Method of Measurement | Expected Outcome |
| Hot Plate Latency (seconds) | 10 ± 2 s | 25 ± 4 s | Hot Plate Analgesia Meter | Increased nociceptive threshold |
| Time in Open Arms (EPM, %) | 20% ± 5% | 45% ± 8% | Elevated Plus Maze (EPM) | Reduced anxiety-like behavior |
| Brain Anandamide (AEA) Levels | 1.5 ± 0.3 pmol/mg | 4.5 ± 0.7 pmol/mg | LC-MS/MS | Confirmation of FAAH inhibition |
| Brain FAAH Activity (%) | 100% (Baseline) | <15% | FAAH Activity Assay | Direct measure of target engagement |
| Body Weight Change (%) | +5% ± 2% | +5% ± 2% | Weekly Measurement | No significant effect expected |
Experimental Protocols
Animal Models and Housing
-
Species: Adult male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard polycarbonate cages with ad libitum access to food and water. Maintain a 12:12 hour light-dark cycle at a constant temperature (22 ± 2°C).
-
Acclimatization: Allow animals to acclimatize to the facility for at least 7 days before initiating any procedures.
Compound Preparation and Administration
-
Vehicle: A common vehicle for lipid-based compounds is a solution of 5% ethanol, 5% Kolliphor HS 15, and 90% saline.
-
Preparation:
-
Dissolve N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in 100% ethanol.
-
Add Kolliphor HS 15 and mix thoroughly.
-
Add saline dropwise while vortexing to create a stable emulsion.
-
-
Dosing Regimen:
-
Route: Intraperitoneal (i.p.) injection.
-
Dose: 5 mg/kg (This should be determined empirically through dose-response studies).
-
Frequency: Once daily.
-
Duration: 21 consecutive days.
-
Behavioral Assay: Hot Plate Test (Analgesia)
This test measures the response to a thermal stimulus, indicating analgesic efficacy.
-
Set the hot plate apparatus to a constant temperature of 55 ± 0.5°C.
-
Gently place the mouse on the hot plate surface and immediately start a stopwatch.
-
Observe the mouse for signs of nociception (e.g., hind paw licking, jumping).
-
Stop the watch at the first sign of nociception and record the latency.
-
Remove the mouse immediately to prevent tissue damage. Impose a cut-off time of 45 seconds.
-
Conduct this test 60 minutes post-injection on the final day of the dosing regimen.
Behavioral Assay: Elevated Plus Maze (Anxiety)
This assay assesses anxiety-like behavior based on the mouse's aversion to open, elevated spaces.
-
The maze consists of two open arms and two closed arms, elevated 50 cm from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead camera connected to video tracking software.
-
Analyze the time spent in the open arms versus the closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Conduct this test 60 minutes post-injection on day 20 of the dosing regimen.
Biochemical Analysis: Tissue Collection and FAAH Activity Assay
-
On day 21, 2 hours after the final dose, euthanize mice via cervical dislocation followed by decapitation.
-
Rapidly dissect the whole brain and snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize brain tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Determine protein concentration using a BCA or Bradford assay.
-
Measure FAAH activity using a fluorometric assay kit (commercially available), which detects the hydrolysis of a specific FAAH substrate.
-
Express FAAH activity as a percentage of the activity measured in the vehicle-treated control group.
Signaling Pathway
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is hypothesized to act by inhibiting the Fatty Acid Amide Hydrolase (FAAH) enzyme. FAAH is located on the postsynaptic membrane and is responsible for hydrolyzing the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine, thus terminating its signaling. By blocking FAAH, the compound causes an accumulation of AEA in the synaptic cleft. This leads to enhanced and prolonged activation of presynaptic cannabinoid type 1 (CB1) receptors, which in turn suppresses neurotransmitter release, leading to downstream effects like analgesia and anxiolysis.
Caption: Hypothesized signaling pathway of an FAAH inhibitor.
References
Application Notes and Protocols: N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in Neurodegenerative Disease Models
Disclaimer: Due to the limited publicly available data on the specific biological activity of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, the following application notes and protocols are based on the hypothesized mechanism of action of this compound as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. The experimental designs and expected outcomes are derived from studies on other well-characterized FAAH inhibitors used in models of neurodegenerative disease.
Introduction
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a long-chain fatty acid amide derivative. While direct evidence is scarce, its structural features suggest it may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs). Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can modulate various physiological processes, including neuroinflammation, neuronal excitability, and cell survival. This makes FAAH a compelling therapeutic target for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, where neuroinflammation and neuronal damage are key pathological features.
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic effects of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in preclinical models of neurodegenerative disease.
Mechanism of Action: FAAH Inhibition
The proposed mechanism of action for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is the inhibition of the FAAH enzyme. By blocking the active site of FAAH, the compound prevents the hydrolysis of anandamide. The resulting elevation of anandamide levels enhances the activation of cannabinoid receptors (CB1 and CB2), which are widely expressed in the central nervous system. Activation of these receptors can trigger downstream signaling cascades that promote neuroprotection and reduce neuroinflammation.
Data Presentation
The following tables represent hypothetical data that could be generated from the experimental protocols described below.
Table 1: In Vitro FAAH Inhibition Assay
| Compound | Concentration (nM) | % FAAH Inhibition | IC₅₀ (nM) |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | 1 | 15.2 ± 2.1 | |
| 10 | 48.9 ± 3.5 | 10.5 | |
| 100 | 92.1 ± 1.8 | ||
| URB597 (Positive Control) | 1 | 20.5 ± 2.8 | |
| 10 | 55.3 ± 4.1 | 8.2 | |
| 100 | 95.8 ± 1.2 |
Table 2: Neuroprotective Effect in a Beta-Amyloid Toxicity Model
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100.0 ± 5.2 |
| Beta-Amyloid (Aβ₂₅₋₃₅) | 25 | 52.3 ± 4.5 |
| Aβ₂₅₋₃₅ + N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | 1 | 75.8 ± 3.9 |
| Aβ₂₅₋₃₅ + N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | 10 | 88.1 ± 2.7 |
Table 3: Anti-inflammatory Effect in LPS-Stimulated Microglia
| Treatment | Concentration (µM) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
| Vehicle Control | - | 25.4 ± 3.1 | 15.2 ± 2.5 |
| LPS (100 ng/mL) | - | 582.1 ± 45.7 | 350.6 ± 32.8 |
| LPS + N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | 1 | 310.5 ± 28.9 | 180.4 ± 19.1 |
| LPS + N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | 10 | 155.2 ± 15.6 | 92.8 ± 10.3 |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol is designed to determine the potency of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in inhibiting FAAH activity.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin; AAMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
-
Positive control FAAH inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and the positive control in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the recombinant FAAH enzyme to each well and incubate for 15 minutes at 37°C to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate (AAMC) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 20 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Neuroprotection Assay in a Cellular Model of Alzheimer's Disease
This protocol assesses the ability of the compound to protect neurons from beta-amyloid (Aβ)-induced toxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Beta-amyloid peptide (Aβ₂₅₋₃₅)
-
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Plate reader for absorbance measurement
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide for 2 hours.
-
Add aggregated Aβ₂₅₋₃₅ peptide to the wells to induce toxicity and incubate for 24 hours.
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Anti-inflammatory Assay in Microglia
This protocol evaluates the anti-inflammatory properties of the compound by measuring the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
-
ELISA kits for TNF-α and IL-1β
-
24-well cell culture plates
Procedure:
-
Seed microglial cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the treated groups to the LPS-only control group.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial preclinical evaluation of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide as a potential therapeutic agent for neurodegenerative diseases. By focusing on its hypothesized role as an FAAH inhibitor, these experiments aim to establish its mechanism of action and demonstrate its neuroprotective and anti-inflammatory efficacy in relevant in vitro models. Positive results from these studies would warrant further investigation in in vivo models of neurodegeneration to fully assess its therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and Related Lipophilic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the bioavailability of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. Given the limited publicly available data on this specific molecule[1], the advice provided is based on established principles for enhancing the bioavailability of poorly water-soluble, lipophilic compounds, a common challenge in pharmaceutical development.[2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: My compound, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, shows poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a primary hurdle for the oral bioavailability of lipophilic compounds.[3][5] The initial steps should focus on characterizing the compound's physicochemical properties and exploring formulation strategies.
-
Solubility Profiling: Determine the solubility in various physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid) and different pH values.
-
Formulation Screening: Begin with simple lipid-based formulations or the use of solubilizing excipients to assess potential improvements in solubility.
Q2: What are the most common formulation strategies for improving the oral bioavailability of lipophilic drugs?
A2: Several formulation approaches can enhance the solubility and absorption of lipophilic drugs.[5][7][8] The most common include:
-
Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), use oils and surfactants to pre-dissolve the compound, facilitating its emulsification and absorption in the gastrointestinal tract.[5][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its solubility in aqueous environments.[9]
Q3: How do I choose the right formulation strategy for my compound?
A3: The choice of formulation depends on the specific properties of your compound, such as its melting point, logP, and dose. A systematic approach is recommended:
-
Physicochemical Characterization: Thoroughly characterize the compound's properties.
-
Feasibility Studies: Conduct small-scale experiments with different formulation approaches to assess their potential.
-
Stability Testing: Ensure the compound is stable in the chosen formulation.
-
In Vitro Screening: Use in vitro models to predict the in vivo performance of different formulations.
Q4: What are the critical parameters to monitor during in vivo pharmacokinetic studies?
A4: In vivo pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[10][11][12] Key parameters to monitor include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution rate. | 1. Particle Size Reduction: Micronize or nano-size the compound to increase surface area. 2. Formulation Enhancement: Develop a lipid-based formulation (e.g., SEDDS) or an amorphous solid dispersion.[5][7] 3. Solubilizing Excipients: Include surfactants or cyclodextrins in the formulation.[9] |
| Significant first-pass metabolism. | 1. Route of Administration: Consider alternative routes that bypass the liver, such as sublingual or transdermal, for initial studies.[13] 2. Lymphatic Absorption: Certain lipid-based formulations can promote lymphatic uptake, bypassing the portal vein and reducing first-pass metabolism.[14] 3. Metabolic Stability Assay: Conduct in vitro metabolic stability assays using liver microsomes to understand the metabolic pathways.[15] |
| Poor membrane permeability. | 1. Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess intestinal permeability.[15] 2. Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation. |
Issue 2: Inconsistent Results in In Vitro Dissolution Testing
| Potential Cause | Troubleshooting Steps |
| Inappropriate dissolution medium. | 1. Biorelevant Media: Use dissolution media that mimic the gastrointestinal environment (e.g., FaSSIF, FeSSIF). 2. pH Profile: Test dissolution across a range of pH values relevant to the GI tract. |
| Poor "sink" conditions. | 1. Increase Medium Volume: Ensure the volume of the dissolution medium is sufficient to dissolve the entire dose. 2. Add Surfactants: Incorporate a low concentration of a surfactant (e.g., sodium dodecyl sulfate) to improve the solubility of the lipophilic compound. |
| Method variability. | 1. Standardize Procedure: Ensure all experimental parameters (e.g., agitation speed, temperature, sampling times) are tightly controlled. 2. Method Validation: Validate the dissolution method for robustness and reproducibility. |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
-
Objective: To determine the equilibrium solubility of the compound in various aqueous media.
-
Materials:
-
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF) at pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5
-
Shaking incubator
-
HPLC with a suitable column and detector
-
-
Methodology:
-
Add an excess amount of the compound to separate vials containing each of the test media.
-
Incubate the vials at 37°C in a shaking incubator for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of the compound.[15]
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS for quantification
-
-
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (dissolved in HBSS) to the apical (A) side of the Transwell.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
At the end of the experiment, collect a sample from the apical side.
-
Measure the permeability of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.
-
Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of the compound after oral administration.[11][16][17]
-
Materials:
-
Sprague-Dawley rats (or other suitable rodent model)
-
The compound formulated for oral gavage
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS for bioanalysis
-
-
Methodology:
-
Fast the animals overnight with free access to water.
-
Administer a single oral dose of the formulated compound via gavage. A typical study design would include at least two different dose levels to assess linearity.[16]
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). A standard study often includes around 3 animals and 14 time points.[12]
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Extract the drug from the plasma samples and quantify the concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
-
Visualizations
Signaling Pathway
The chemical structure of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide suggests it may interact with the endocannabinoid system. The following diagram illustrates the canonical signaling pathway of cannabinoid receptors CB1 and CB2.[18][19][20]
Caption: Canonical G-protein coupled signaling pathway for CB1 and CB2 receptors.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating and improving the bioavailability of a novel lipophilic compound.
Caption: A streamlined workflow for bioavailability enhancement and evaluation.
References
- 1. Page loading... [guidechem.com]
- 2. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. bioivt.com [bioivt.com]
- 13. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. scientistlive.com [scientistlive.com]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Cannabinoid - Wikipedia [en.wikipedia.org]
Overcoming solubility issues with N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
Technical Support Center: N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. This document provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges commonly encountered with this and similar lipophilic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide not dissolving in aqueous buffers?
A1: N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a synthetic cannabinoid receptor agonist with a chemical structure that makes it highly lipophilic ("fat-loving") and hydrophobic ("water-fearing").[1][2] Its long undecanamide chain and pentylphenoxy group contribute to its low aqueous solubility.[3][4] Such compounds naturally resist dissolving in water-based solutions like physiological buffers.
Q2: What are the best initial solvents to try for creating a stock solution?
A2: For highly lipophilic compounds, the recommended approach is to first prepare a concentrated stock solution in an organic solvent. The most common and effective solvents for this purpose are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and absolute ethanol. These solvents are capable of disrupting the intermolecular forces of the crystalline solid and solvating the lipophilic molecule.
Q3: Is it safe to heat the compound to aid dissolution?
A3: Gentle heating can be an effective method to increase the rate of dissolution. However, it must be done with caution. Many complex organic molecules can degrade at elevated temperatures. It is advisable to use a water bath with a controlled temperature (e.g., 37-50°C) and to minimize the duration of heat exposure. Always check for any changes in the solution's color, which could indicate degradation.
Q4: After dissolving in an organic solvent, my compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A4: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The organic solvent disperses, and the lipophilic compound crashes out of the solution. To prevent this, consider the following:
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, in the final aqueous buffer can help to create micelles that encapsulate the compound and keep it in solution.[5]
-
Co-solvents: Employing a co-solvent system, where the final solution contains a small percentage of the organic solvent (e.g., <1% DMSO), can maintain solubility. However, you must verify the tolerance of your experimental system (e.g., cells, enzymes) to the final concentration of the organic solvent.
-
Lipid-Based Formulations: For in vivo or complex in vitro models, lipid-based solutions or self-emulsifying drug delivery systems (SEDDS) can be highly effective for solubilizing cannabinoids.[5][6]
Q5: How does sonication help with solubility?
A5: Sonication uses high-frequency sound waves to agitate the solvent and solute particles. This energy input can help to break down aggregates of the powder and increase the surface area available for dissolution, thereby accelerating the process. It is a useful physical method to try, especially in conjunction with an appropriate solvent system.[7]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This guide provides a systematic approach to solubilizing N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.
Problem: The compound is visible as a solid precipitate or oily film in the solvent.
Step 1: Initial Solvent Selection
-
Action: Attempt to dissolve the compound in a small volume of a pure, anhydrous organic solvent to create a high-concentration stock solution.
-
Rationale: A stock solution is the standard method for handling poorly soluble compounds. It allows for accurate, small-volume additions to the final experimental medium.
Step 2: Application of Physical Methods
-
Action: If dissolution is slow, use a vortex mixer to provide mechanical agitation. If solids persist, place the vial in an ultrasonic bath for 5-10 minute intervals. Gentle warming (37°C) can also be applied.
-
Rationale: These methods provide the energy needed to overcome the lattice energy of the solid and promote solvent-solute interactions.[7]
Step 3: Dilution into Aqueous Media
-
Action: Once a clear stock solution is achieved, perform a serial dilution into your final aqueous buffer. Add the stock solution dropwise to the vigorously stirring (vortexing) buffer to promote rapid dispersion and minimize precipitation.
-
Rationale: Rapid mixing helps to prevent the localized high concentration that leads to precipitation.
Step 4: Employing Formulation Strategies if Precipitation Occurs
-
Action: If the compound precipitates upon dilution, prepare the aqueous buffer with a solubilizing excipient before adding the stock solution.
-
Option A (Surfactants): Add a surfactant like Tween® 80 (final concentration of 0.01-0.1%) to the buffer.[5]
-
Option B (Cyclodextrins): Use a cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can form inclusion complexes with the drug to enhance solubility.[8]
-
Option C (Co-solvents): Ensure the final concentration of the organic solvent from the stock solution is maintained at a low, non-toxic level (e.g., 0.1-1%) in the final dilution.
-
-
Rationale: These excipients modify the properties of the aqueous solvent to make it more hospitable to the lipophilic compound, either by creating micelles or forming inclusion complexes.[5]
Data Presentation: Common Solvents for Lipophilic Compounds
| Solvent | Dielectric Constant (at 20°C) | Primary Use | Notes & Precautions |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Creating high-concentration stock solutions for in vitro assays. | Hygroscopic (absorbs moisture from the air). Can be toxic to cells at concentrations >1%. Use anhydrous grade and store in a desiccator. |
| Ethanol (Absolute) | 25.3 | Stock solutions; suitable for some in vivo studies. | Less toxic than DMSO but may not be as effective for highly insoluble compounds. Use 200 proof (anhydrous). |
| N,N-Dimethylformamide (DMF) | 36.7 | Alternative to DMSO for stock solutions. | Potentially more toxic than DMSO. Handle in a chemical fume hood with appropriate personal protective equipment. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (Formula Weight: 403.6 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing the Compound: Accurately weigh out 4.04 mg of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and transfer it to a clean, dry amber glass vial.
-
Adding Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Facilitating Dissolution:
-
Cap the vial securely and vortex the mixture for 1-2 minutes.
-
Visually inspect the solution. If any solid particles remain, place the vial in a sonicator bath for 10-15 minutes.
-
If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Final Check and Storage:
-
Ensure the solution is completely clear with no visible particulates.
-
Store the stock solution at -20°C or -80°C in the tightly capped amber vial to protect it from light and moisture. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for solubilizing the compound.
Caption: A typical cannabinoid receptor signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pharmtech.com [pharmtech.com]
- 7. mdpi.com [mdpi.com]
- 8. US20190030170A1 - Cannabinoid formulations with improved solubility - Google Patents [patents.google.com]
Optimizing N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide dosage for maximum efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (NC-HPU) for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NC-HPU?
Based on its structural similarity to other fatty acid amide hydrolase (FAAH) inhibitors, NC-HPU is presumed to act as an inhibitor of FAAH. This enzyme is responsible for the degradation of endocannabinoids such as anandamide (AEA). By inhibiting FAAH, NC-HPU likely increases the endogenous levels of AEA, which in turn modulates cannabinoid receptors (CB1 and CB2) and other cellular targets.
Q2: How should I determine the optimal in vitro concentration of NC-HPU for my experiments?
The optimal in vitro concentration of NC-HPU should be determined by performing a dose-response study to calculate the half-maximal inhibitory concentration (IC50) for FAAH activity or the half-maximal effective concentration (EC50) for a downstream cellular effect. A typical starting point is to test a wide range of concentrations, from picomolar to micromolar, in a logarithmic series.
Q3: What are the recommended starting doses for in vivo studies with NC-HPU?
For in vivo studies, it is recommended to start with a low dose and perform a dose-escalation study to determine the optimal dose for the desired therapeutic effect while monitoring for any potential adverse effects. A suggested starting dose, based on similar compounds, could be in the range of 1-10 mg/kg, administered via an appropriate route (e.g., intraperitoneal or oral).
Q4: How can I troubleshoot a lack of efficacy in my in vivo experiments?
If you are not observing the expected efficacy in your in vivo studies, consider the following troubleshooting steps:
-
Verify Compound Stability and Formulation: Ensure that NC-HPU is stable in your vehicle of choice and that the formulation is appropriate for the route of administration.
-
Assess Pharmacokinetics: Determine the pharmacokinetic profile of NC-HPU in your animal model to ensure adequate exposure and target engagement.
-
Confirm Target Engagement: Measure the inhibition of FAAH activity in relevant tissues to confirm that NC-HPU is reaching its target at the administered doses.
-
Re-evaluate the Animal Model: Ensure that the chosen animal model is appropriate for the disease indication and that the endpoints being measured are relevant to the mechanism of action of NC-HPU.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent cell seeding density, reagent variability, or assay timing. | Standardize cell seeding protocols, use consistent batches of reagents, and ensure precise timing of all assay steps. |
| No dose-response observed | Compound precipitation, incorrect concentration range, or inactive compound. | Visually inspect for precipitation, test a broader range of concentrations, and verify the identity and purity of the compound. |
| Cell toxicity at high concentrations | Off-target effects or solvent toxicity. | Perform a cell viability assay in parallel and ensure the final solvent concentration is below toxic levels (typically <0.5%). |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect | Insufficient dose, poor bioavailability, or rapid metabolism. | Perform a dose-escalation study, analyze the pharmacokinetic profile, and consider alternative routes of administration or formulations. |
| Adverse events observed | Off-target effects or excessive target engagement. | Reduce the dose, consider a different dosing regimen (e.g., less frequent administration), and monitor for specific signs of toxicity. |
| Inconsistent results between animals | Variability in animal age, weight, or health status. | Use age- and weight-matched animals, ensure proper acclimatization, and standardize all experimental procedures. |
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol outlines a method for determining the IC50 of NC-HPU for FAAH activity in a cell-based assay.
Materials:
-
HEK293 cells overexpressing human FAAH
-
FAAH substrate (e.g., arachidonoyl-p-nitroanilide)
-
NC-HPU stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Plate reader
Procedure:
-
Seed HEK293-hFAAH cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of NC-HPU in assay buffer.
-
Remove the culture medium from the cells and add the NC-HPU dilutions.
-
Incubate for 30 minutes at 37°C.
-
Add the FAAH substrate to each well.
-
Measure the absorbance at 405 nm at multiple time points.
-
Calculate the rate of substrate hydrolysis for each concentration of NC-HPU.
-
Plot the percent inhibition versus the log of the NC-HPU concentration and fit the data to a four-parameter logistic equation to determine the IC50.
In Vivo Dose-Finding Study
This protocol provides a general framework for a dose-finding study in a rodent model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
NC-HPU
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Inflammatory agent (e.g., complete Freund's adjuvant, CFA)
-
Von Frey filaments
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of the right hind paw.
-
After 24 hours, administer NC-HPU or vehicle via intraperitoneal injection at doses of 1, 3, 10, and 30 mg/kg.
-
Assess mechanical allodynia using von Frey filaments at baseline and at 1, 2, 4, and 6 hours post-dose.
-
Record the paw withdrawal threshold for each animal at each time point.
-
Analyze the data to determine the dose of NC-HPU that produces the maximal anti-allodynic effect.
Data Presentation
In Vitro FAAH Inhibition
| Concentration (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| IC50 | 12.5 nM |
In Vivo Efficacy in a Pain Model
| Dose (mg/kg) | Max Paw Withdrawal Threshold (g) |
| Vehicle | 4.2 |
| 1 | 6.8 |
| 3 | 10.5 |
| 10 | 14.8 |
| 30 | 15.1 |
| ED50 | ~3.5 mg/kg |
Visualizations
Caption: Proposed signaling pathway of NC-HPU.
Caption: Experimental workflow for dosage optimization.
Stability of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in different solvents
This technical support center provides guidance on the stability of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in various laboratory settings. As specific stability data for this compound is limited in public literature, the following information is based on the general chemical properties of its core functional groups: a long-chain amide, a phenolic hydroxyl group, and a cyclopropylamide moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide?
A1: Based on its structure, the two most probable degradation pathways are:
-
Hydrolysis of the amide bond: Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions, which is often accelerated by heat.[1][2][3][4] This would cleave the molecule into N-cyclopropylamine and 11-(3-hydroxy-5-pentylphenoxy)undecanoic acid.
-
Oxidation of the phenolic hydroxyl group: Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[5][6][7] This can lead to the formation of colored degradation products.
Q2: How should I store a stock solution of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide?
A2: For maximum stability, stock solutions should be stored under the following conditions:
-
Solvent: Use a dry, aprotic solvent.
-
Temperature: Store at -20°C or lower.[8]
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[9]
-
Container: Use glass vials with Teflon-lined caps to avoid leaching of impurities from plastic containers.[8][10]
Q3: Can I store the compound dissolved in a protic solvent like ethanol or methanol?
A3: While convenient, long-term storage in protic solvents is not recommended. These solvents can participate in the slow hydrolysis of the amide bond. For short-term use, it may be acceptable if stored at low temperatures, but for long-term storage, an aprotic solvent is preferable.
Q4: The solid form of the compound has changed color. What could be the cause?
A4: A change in color, such as yellowing or browning, is often indicative of oxidation of the phenolic group.[6] This can be caused by prolonged exposure to air or light. It is recommended to store the solid compound in a tightly sealed container, protected from light, and in a desiccator to minimize moisture.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time from the same stock solution. | Degradation of the compound in solution. | Prepare fresh stock solutions more frequently. Ensure proper storage conditions are met (see FAQ Q2). Perform a quick purity check of the stock solution using an appropriate analytical method like HPLC or TLC. |
| Appearance of a new peak in the chromatogram during analysis. | A degradation product has formed. | Characterize the new peak using mass spectrometry to determine if it corresponds to a predicted hydrolysis or oxidation product. Review the solvent and storage conditions to identify the likely cause of degradation. |
| Low recovery of the compound from an aqueous experimental setup. | The compound may have poor aqueous solubility or may be degrading in the aqueous buffer. | Verify the solubility of the compound in your experimental buffer. If hydrolysis is suspected, consider running the experiment at a lower temperature or for a shorter duration. Analyze the aqueous phase for potential degradation products. |
Stability in Different Solvents: A General Guideline
The following table provides a summary of the expected stability of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in common laboratory solvents based on general chemical principles.
| Solvent Class | Examples | Expected Stability | Potential Degradation Pathway |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good | Minimal degradation expected with proper storage. |
| Aprotic Non-Polar | Hexane, Toluene, Dichloromethane | Good | Minimal degradation expected with proper storage. |
| Protic Polar | Ethanol, Methanol, Water | Fair to Poor | Risk of amide hydrolysis, especially with prolonged storage or at elevated temperatures.[1][11] |
| Aqueous Buffers (Acidic) | pH < 7 | Poor | Acid-catalyzed hydrolysis of the amide bond.[2][3] |
| Aqueous Buffers (Basic) | pH > 7 | Poor | Base-catalyzed hydrolysis of the amide bond.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under stress conditions.[12][13] This protocol outlines a general approach.
-
Preparation of Stock Solution: Prepare a stock solution of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in a suitable solvent where it is known to be stable (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C, 60°C).
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at a controlled temperature.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
Thermal Stress: Store the solid compound at elevated temperatures.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples to stop the degradation reaction.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, such as reverse-phase HPLC with a UV or MS detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any degradation products.
Visualizing the Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Signaling Pathway of Potential Degradation
Caption: Potential degradation pathways.
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 11. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Off-Target Effects of CB-25 in Cellular Assays
Welcome to the technical support center for CB-25. This resource is designed to help researchers, scientists, and drug development professionals identify and troubleshoot potential off-target effects of this compound in cellular assays. The following information is presented in a question-and-answer format to directly address common issues.
This compound is a synthetic cannabinoid that acts as a ligand for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2] It exhibits high affinity for both receptors, with Ki values of 5.2 nM for CB1 and 13 nM for CB2.[1] In functional assays, this compound has been shown to act as an inverse agonist for the CB1 receptor and a partial agonist for the CB1 receptor, depending on the specific assay conditions.[2] It has also been observed to act as a neutral antagonist at CB2 receptors.[2] Given its activity at multiple cannabinoid receptors, it is crucial to carefully design experiments to distinguish between on-target and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of cytotoxicity after treatment with this compound. Is this an off-target effect?
A1: Unexpected cytotoxicity can be a sign of an off-target effect, especially at higher concentrations of the inhibitor.[3] It is important to differentiate between on-target mediated cell death and non-specific toxicity.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 value for your cell line. High levels of cell death at concentrations significantly above the IC50 value may indicate off-target effects.
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Control Compound: Include a structurally related but inactive compound as a negative control to see if the cytotoxicity is specific to the active molecule.[3]
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Rescue Experiment: If the intended target of this compound is known to be involved in a pro-survival pathway, attempt a rescue experiment by overexpressing a downstream effector or providing a key metabolite.
-
Apoptosis vs. Necrosis Assay: Use assays like Annexin V/PI staining to determine the mode of cell death. Off-target effects can sometimes induce necrotic cell death, which is distinct from programmed apoptosis.
Q2: I'm observing changes in a signaling pathway that I did not expect to be affected by a cannabinoid receptor ligand. How can I confirm if this is a direct off-target effect of this compound?
A2: Unanticipated changes in signaling pathways are a common concern with small molecule inhibitors. Confirmation of a direct off-target effect requires a systematic approach to rule out other possibilities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected pathway modulation.
Experimental Protocols:
-
In Vitro Kinase/Enzyme Assay:
-
Obtain purified, active forms of the suspected off-target protein and the primary target protein.
-
Set up a reaction buffer with the appropriate substrate and cofactors (e.g., ATP for kinases).
-
Add a range of this compound concentrations to the reactions for both the primary and suspected off-target proteins.
-
Measure the enzymatic activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based substrate detection).[4][5]
-
Compare the IC50 values to determine the selectivity of this compound. A significant inhibition of the suspected off-target protein at concentrations relevant to your cellular assays suggests a direct off-target effect.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Analyze the soluble fraction by Western blotting for the suspected off-target protein.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding of the compound to the protein in a cellular context.
-
Q3: My experimental results with this compound are not consistent across different batches of the compound. What could be the cause?
A3: Inconsistent results can stem from variability in the purity, solubility, or stability of the small molecule inhibitor.
Troubleshooting and Quality Control:
| Parameter | Troubleshooting Action | Expected Outcome |
| Purity | Verify the purity of each new batch of this compound using HPLC-MS. | Purity should be >95% to ensure that observed effects are not due to contaminants. |
| Solubility | Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO, ethanol) before diluting in cell culture media.[1] Visually inspect for any precipitation. | A clear solution ensures accurate final concentrations in your assay. |
| Stability | Test the stability of this compound in your cell culture media over the time course of your experiment. | The compound should remain stable to ensure consistent activity. |
| Storage | Store the compound as recommended by the manufacturer, typically at -20°C, and avoid repeated freeze-thaw cycles.[1] | Proper storage prevents degradation of the compound. |
Q4: How can I design my experiments to proactively control for potential off-target effects of this compound?
A4: Incorporating appropriate controls into your experimental design is the best way to distinguish on-target from off-target effects.
Key Experimental Controls:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that gives the desired on-target effect to reduce the likelihood of off-target interactions.[3]
-
Include a negative control compound: Use a structurally similar but biologically inactive analog of this compound.[3]
-
Orthogonal approaches: Confirm your findings using a different method to modulate your target, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout.
-
Multiple cell lines: Replicate key findings in a second cell line to ensure the observed effects are not cell-type specific.
Experimental Workflow for Validating On-Target Effects:
Caption: Workflow for validating on-target effects of this compound.
Signaling Pathway Considerations
This compound is known to interact with CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors can modulate several downstream signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. bmglabtech.com [bmglabtech.com]
How to minimize degradation of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in solution
This technical support center provides guidance on minimizing the degradation of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Use this guide to diagnose and resolve common stability issues encountered during your experiments.
Issue 1: Solution Discoloration (e.g., turning yellow or brown)
-
Potential Cause: Oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to light, high pH, or the presence of metal ions.[1]
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1][2]
-
Control pH: Maintain the solution at a neutral or slightly acidic pH (pH 4-6). Avoid alkaline conditions, as they can promote the formation of phenoxide ions, which are more susceptible to oxidation.
-
Deoxygenate Solvents: If working with sensitive applications, sparge solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.
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Use High-Purity Solvents: Impurities, especially metal ions, can catalyze oxidation.
-
Issue 2: Loss of Compound Potency or Concentration Over Time
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Potential Cause 1: Hydrolysis of the Amide Bond. While amides are generally more stable than esters, they can undergo hydrolysis under strongly acidic or basic conditions, especially when heated.[3][4] This will break the molecule into a carboxylic acid and an amine.[5][6]
-
Troubleshooting Steps for Hydrolysis:
-
Maintain Neutral pH: Avoid strongly acidic (pH < 3) or basic (pH > 9) conditions. Use buffers to maintain a stable pH if necessary.
-
Avoid High Temperatures: Do not heat solutions for extended periods unless required by the experimental protocol. Store stock solutions at recommended low temperatures.
-
-
Potential Cause 2: Adsorption to Container Surfaces. Due to the lipophilic nature of the molecule, it may adsorb to the surface of plastic containers, leading to an apparent loss of concentration.[7]
-
Troubleshooting Steps for Adsorption:
-
Use Glassware: Whenever possible, use silanized glass vials for storage to minimize adsorption.[7]
-
Rinse Thoroughly: When transferring solutions, rinse the original container with fresh solvent to recover any adsorbed compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide?
A: The two most likely degradation pathways are oxidation of the 3-hydroxy-5-pentylphenoxy (phenolic) group and hydrolysis of the undecanamide (amide) bond. The phenolic group is prone to oxidation, especially under light, high pH, or in the presence of oxygen, while the amide bond can be cleaved by acid or base-catalyzed hydrolysis.[1][3][4]
Q2: What is the optimal solvent for dissolving and storing this compound?
A: For long-term storage, it is recommended to store the compound as a solid at -20°C. For solutions, a common solvent is a mixture of methanol and chloroform (9:1).[8] However, for aqueous experimental buffers, it is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol before diluting with the aqueous buffer. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the experiment.
Q3: How should I store my stock solutions?
A: Stock solutions should be stored at -20°C or lower in tightly sealed, amber glass vials to protect from light and air.[1][7] For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: My solution was exposed to light and room temperature for a few hours. Is it still usable?
A: The stability of the compound is affected by both light and temperature.[2][9][10] Exposure to ambient light and temperature can initiate degradation.[9] For sensitive quantitative experiments, it is highly recommended to prepare fresh solutions. For less sensitive screening experiments, the solution may still be usable, but the results should be interpreted with caution. It is best to perform a quick purity check using a method like HPLC if possible.
Q5: Can I heat my solution to aid dissolution?
A: Gentle warming and sonication can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. High temperatures can accelerate both hydrolysis and oxidation.[1][11] If heating is necessary, do so for the shortest time possible and at the lowest effective temperature.
Data Presentation
Table 1: Summary of Factors Affecting Stability and Recommended Conditions
| Parameter | High-Risk Condition | Recommended Condition | Rationale |
| pH | < 3 or > 9 | 4 - 7 | Minimizes acid/base-catalyzed amide hydrolysis and phenol oxidation.[1][4][12] |
| Temperature | > 40°C | Solid: -20°C; Solution: ≤ 4°C | Reduces rates of all degradation reactions.[2][9][11] |
| Light | UV or ambient daylight | Store in amber vials or dark | Prevents photo-oxidation of the phenolic ring.[2][9] |
| Oxygen | Atmospheric | Use deoxygenated solvents; store under inert gas (e.g., Argon) | Minimizes oxidation of the phenolic ring.[1] |
| Storage Container | Plastic (e.g., polypropylene) | Silanized glass | Reduces adsorptive loss of the lipophilic compound.[7] |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation (stress testing) study to identify the degradation products and pathways for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.
1. Objective: To evaluate the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8]
2. Materials:
-
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[8]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 70°C for 48 hours.[10]
-
Photolytic Degradation: Expose 2 mL of the stock solution to a light source in a photostability chamber. Keep a control sample wrapped in foil to protect it from light.
5. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated HPLC method to determine the percentage of the remaining parent compound and detect the formation of degradation products.
6. Data Interpretation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of the control.
-
Characterize major degradation products using HPLC-MS if available.
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: Workflow for a forced degradation stability study.
Caption: A decision tree for troubleshooting compound degradation.
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. Hydrolysis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Addressing variability in experimental results with N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Frequently Asked Questions (FAQs)
Q1: What is N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and what is its primary mechanism of action?
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, thereby potentiating their effects on cannabinoid receptors and other targets.
Q2: What are the most common sources of variability when working with this compound?
The most common sources of variability in experiments with N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide include:
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Compound Solubility and Stability: Due to its lipophilic nature, the compound may have poor aqueous solubility. Improper dissolution or storage can lead to precipitation and inaccurate concentrations.
-
Enzyme Activity: The activity of FAAH can vary between preparations (e.g., tissue homogenates, microsomes, recombinant enzyme) and can be affected by storage conditions and freeze-thaw cycles.
-
Assay Conditions: Factors such as pH, temperature, buffer composition, and the presence of detergents can significantly impact enzyme activity and inhibitor potency.
-
Cell-Based Assay Complexity: In cellular systems, factors like cell line variability, passage number, cell density, and membrane composition can influence the compound's access to the intracellular enzyme and its overall efficacy.
-
Off-Target Effects: While considered selective, at higher concentrations, the inhibitor may interact with other serine hydrolases or lipid-binding proteins, leading to unexpected results. For instance, the related FAAH inhibitor URB597 has been shown to have off-target effects on carboxypeptidases and potentially other hydrolases like ABHD6 and ABHD12.[1]
Q3: How should I prepare and store stock solutions of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide?
It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and ensure it is fully dissolved by vortexing. When preparing working solutions, dilute the DMSO stock in the assay buffer. Be mindful of the final DMSO concentration in the assay, as high concentrations can inhibit enzyme activity. It is crucial to run a vehicle control with the same final DMSO concentration as the experimental samples.
Troubleshooting Guides
In Vitro FAAH Inhibition Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates | - Incomplete dissolution of the inhibitor. - Inaccurate pipetting. - Temperature fluctuations in the assay plate. | - Ensure the inhibitor is fully dissolved in the final assay buffer. - Use calibrated pipettes and proper pipetting techniques. - Ensure uniform temperature across the microplate during incubation. |
| Lower than expected inhibition | - Degraded inhibitor stock. - Incorrect inhibitor concentration. - High enzyme concentration. | - Prepare fresh inhibitor dilutions from a new stock aliquot. - Verify the dilution calculations. - Optimize the enzyme concentration to ensure the assay is in the linear range. |
| Inconsistent IC50 values across experiments | - Variation in enzyme activity between batches. - Differences in substrate concentration. - Variability in incubation times. | - Standardize the enzyme preparation and activity for each experiment. - Use a consistent substrate concentration, ideally at or below the Km. - Maintain precise and consistent incubation times for all experiments. |
Cell-Based FAAH Inhibition Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no apparent inhibition | - Poor cell permeability of the inhibitor. - High cell density leading to rapid substrate metabolism. - Inhibitor binding to serum proteins in the media. | - Increase the pre-incubation time with the inhibitor. - Optimize cell seeding density. - Perform assays in serum-free media or reduce the serum concentration. |
| High cell toxicity | - High concentration of the inhibitor or DMSO. - Extended incubation times. | - Perform a dose-response curve to determine the cytotoxic concentration. - Keep the final DMSO concentration below 0.5%. - Optimize the incubation time to achieve inhibition without significant cell death. |
| Variable results between cell passages | - Phenotypic drift of the cell line. - Mycoplasma contamination. | - Use cells within a defined passage number range. - Regularly test for mycoplasma contamination. |
Data Presentation
Table 1: Comparative IC50 Values of Representative FAAH Inhibitors
| Inhibitor | Enzyme Source | Assay Type | Substrate | IC50 (nM) | Reference |
| URB597 | Rat Brain Homogenate | Radiometric | [³H]-Anandamide | 4.6 | Kathuria et al., 2003 |
| PF-3845 | Human Recombinant FAAH | Fluorometric | AMC-Arachidonoyl Amide | 7.2 | Ahn et al., 2009 |
| JNJ-42165279 | Human Leukocytes | LC-MS/MS | [²H₄]-Anandamide | ~2 | van der Aar et al., 2017 |
| OL-135 | Mouse Brain Membranes | Fluorometric | AMC-Arachidonoyl Amide | 4.7 | Ahn et al., 2007 |
Experimental Protocols
In Vitro Fluorometric FAAH Inhibition Assay
This protocol is adapted from standard fluorometric assays for FAAH activity.
Materials:
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N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
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Recombinant human or rat FAAH
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FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 0.1% BSA)
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FAAH substrate: N-(Arachidonoyl)-7-amino-4-methylcoumarin (AAMC)
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DMSO
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Black, flat-bottom 96-well microplate
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Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in DMSO. Further dilute these in FAAH assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Enzyme Preparation: Dilute the FAAH enzyme stock in cold assay buffer to the desired working concentration.
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Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (assay buffer with DMSO). b. Add 50 µL of the diluted FAAH enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 100 µL of the AAMC substrate solution (pre-warmed to 37°C).
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Data Acquisition: Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes.
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Data Analysis: a. Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. b. Normalize the rates of the inhibitor-treated wells to the vehicle control. c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based FAAH Activity Assay
This protocol provides a general framework for measuring FAAH activity in intact cells.
Materials:
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Cells expressing FAAH (e.g., HEK293, SH-SY5Y)
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Cell culture medium
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N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
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FAAH substrate (e.g., a cell-permeable fluorogenic substrate or radiolabeled anandamide)
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Lysis buffer (if measuring endpoint)
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Appropriate detection reagents and instrumentation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Inhibitor Treatment: a. Prepare dilutions of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in serum-free medium. b. Remove the culture medium from the cells and wash with PBS. c. Add the inhibitor dilutions or vehicle control to the cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
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Substrate Addition: Add the cell-permeable FAAH substrate to each well to initiate the reaction.
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Incubation: Incubate the plate at 37°C for the desired time.
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Measurement: a. Live-cell kinetic assay: If using a suitable fluorogenic substrate, monitor the fluorescence increase over time using a plate reader. b. Endpoint assay: Stop the reaction by lysing the cells. Measure the product formation using an appropriate method (e.g., fluorescence, LC-MS/MS).
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Data Analysis: Normalize the results to a measure of cell viability (e.g., protein concentration, DNA content) and calculate the IC50 as described for the in vitro assay.
Visualizations
Caption: FAAH Signaling Pathway and Site of Inhibition.
Caption: Logical Workflow for Troubleshooting Experimental Variability.
References
Refinement of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide synthesis for higher yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. The information is designed to help refine experimental procedures and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the amidation of 11-(3-hydroxy-5-pentylphenoxy)undecanoic acid with cyclopropylamine can stem from several factors:
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Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the weakly basic cyclopropylamine. Ensure your coupling reagent is fresh and used in the appropriate stoichiometric ratio.
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Side Reactions: The free hydroxyl group on the phenoxy ring can potentially react with the activated carboxylic acid, leading to undesired side products. Consider protecting the hydroxyl group prior to the coupling reaction.
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Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or temperature, or adding a fresh portion of the coupling reagent.
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Purification Losses: The final product may be lost during workup and purification. Optimize your extraction and chromatography procedures to minimize losses.
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
A2: Common side products in this synthesis include:
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N-acylurea: When using carbodiimide coupling reagents like EDC or DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is difficult to remove. To minimize this, add an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
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Esterification: The phenolic hydroxyl group can be acylated by the activated carboxylic acid intermediate. Protecting the hydroxyl group with a suitable protecting group (e.g., TBDMS, MOM) before the coupling reaction can prevent this. The protecting group can then be removed in a subsequent step.
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Diacylation of Cyclopropylamine: Although less common due to steric hindrance, it is possible for two molecules of the carboxylic acid to react with one molecule of cyclopropylamine. Using a slight excess of cyclopropylamine can help to minimize this.
Q3: The purification of the final product is challenging. What are the recommended purification methods?
A3: The purification of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide can be challenging due to its lipophilic nature.
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Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is recommended.
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Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions.
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Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: Which coupling reagent is most suitable for this reaction?
A4: The choice of coupling reagent is critical for achieving a high yield. Several options are available, each with its own advantages and disadvantages.
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Carbodiimides (EDC, DCC): These are widely used and effective. EDC is often preferred as the urea byproduct is water-soluble and easily removed during aqueous workup. The addition of HOBt or HOAt is recommended to improve efficiency and reduce side reactions.
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Phosphonium Salts (PyBOP, HBTU): These reagents are generally more efficient than carbodiimides and can be used for sterically hindered substrates. However, they are also more expensive.
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Acid Chlorides: Conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with cyclopropylamine is a classic method. However, this method can be harsh and may not be suitable for substrates with sensitive functional groups.
Data Presentation
The following table summarizes various reaction conditions for amide bond formation that can be adapted for the synthesis of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. Please note that the yields are indicative and may vary depending on the specific substrate and experimental setup.
| Coupling Reagent System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| EDC / HOBt | DIPEA or Et3N | DCM or DMF | 0 to RT | 70-90 | A standard and cost-effective method. |
| HATU / DIPEA | DIPEA | DMF | 0 to RT | 85-95 | Highly efficient, especially for challenging couplings. |
| PyBOP / DIPEA | DIPEA | DMF | RT | 80-95 | Good for sterically hindered amines and acids. |
| SOCl2 / Pyridine | Pyridine | DCM | 0 to RT | 60-80 | Two-step process via acid chloride; can be harsh. |
Experimental Protocols
General Procedure for Amide Coupling using EDC/HOBt
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Dissolution: Dissolve 11-(3-hydroxy-5-pentylphenoxy)undecanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
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Addition of Base: Add DIPEA or Et3N (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.
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Activation: Cool the reaction mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
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Amine Addition: After stirring for 15-20 minutes at 0 °C, add cyclopropylamine (1.1 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
Identifying and mitigating potential artifacts in experiments with CB-25
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experiments involving the synthetic cannabinoid ligand, CB-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC) and anandamide. It exhibits high affinity for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).
Q2: What is the reported binding affinity of this compound for CB1 and CB2 receptors?
This compound has been reported to have a high affinity for both cannabinoid receptors, with Ki values of 5.2 nM for the CB1 receptor and 13 nM for the CB2 receptor.
Q3: Why do I observe different functional activities with this compound in different assays?
This compound can exhibit different functional activities depending on the experimental context, a phenomenon known as functional selectivity or biased agonism. For instance, it has been reported to act as a CB1 receptor inverse agonist in cyclic AMP (cAMP) assays, while behaving as a partial agonist in GTPγS binding assays.[1] This is not necessarily an artifact but reflects the complex pharmacology of the compound and its interaction with different signaling pathways.
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For aqueous buffers, it is sparingly soluble. It is crucial to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can have independent effects on cells and assays.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
Potential Cause 1: Compound Precipitation
-
Symptoms: High variability between replicate wells, lower than expected potency, or complete loss of activity. Visually, you might observe cloudiness or particulate matter in the assay wells.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in your specific cell culture medium. The presence of serum proteins can either enhance or decrease the solubility of lipophilic compounds.
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible (typically <0.5%).
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of dilute solutions.
-
Sonication: Briefly sonicate the stock solution before making dilutions to ensure it is fully dissolved.
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Potential Cause 2: Non-Specific Binding
-
Symptoms: High background signal, reduced potency, and results that are not reproducible. This is common with lipophilic compounds like this compound which can bind to plasticware, serum proteins, and other cellular components.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize low-protein-binding microplates for your assays.
-
Include a Carrier Protein: Add a carrier protein, such as bovine serum albumin (BSA), to your assay buffer (typically 0.1-1%). This can help to block non-specific binding sites on plasticware and reduce the sequestration of the compound.
-
Optimize Serum Concentration: If using serum-containing media, be aware that this compound can bind to serum proteins, reducing its free concentration. Consider reducing the serum concentration or using serum-free media if your cell line permits.
-
Washing Steps: Ensure adequate washing steps in your protocol to remove unbound compound.
-
Potential Cause 3: Off-Target Effects
-
Symptoms: Unexpected cellular phenotypes or signaling events that are not consistent with CB1 or CB2 receptor activation.
-
Troubleshooting Steps:
-
Use Receptor-Null Cells: As a negative control, test this compound in a cell line that does not express CB1 or CB2 receptors. Any observed activity would indicate an off-target effect.
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Use Selective Antagonists: Co-incubate this compound with a selective CB1 antagonist (e.g., SR141716A) and a selective CB2 antagonist (e.g., SR144528). If the observed effect is not blocked by these antagonists, it is likely an off-target effect.
-
Consult Literature on Similar Compounds: Review literature on other olivetol-derived synthetic cannabinoids for known off-target activities.
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Issue 2: Conflicting data between cAMP and GTPγS binding assays.
-
Symptoms: this compound appears to be an inverse agonist in a cAMP assay (increasing cAMP levels) but a partial agonist in a GTPγS binding assay (stimulating GTPγS binding).
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Explanation: This is a documented characteristic of this compound and is not necessarily an artifact.[1]
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Inverse Agonism in cAMP assays: In some cell systems, CB1 receptors have a basal level of activity that suppresses adenylyl cyclase and reduces cAMP levels. An inverse agonist will bind to the receptor and turn off this basal activity, leading to an increase in cAMP levels.
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Partial Agonism in GTPγS binding assays: This assay directly measures the activation of G-proteins. A partial agonist will stimulate G-protein activation, but to a lesser extent than a full agonist.
-
-
Troubleshooting/Validation Steps:
-
Confirm with a Known Antagonist: A neutral antagonist should block the effect of a full agonist but have no effect on its own. In contrast, an inverse agonist will have an effect on its own in a system with basal receptor activity.
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Vary the Assay Conditions: The level of receptor expression and the specific G-proteins present in the cell can influence whether a compound behaves as a partial agonist or an inverse agonist.
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Consider Biased Signaling: this compound may preferentially activate certain signaling pathways over others. The discrepancy between the two assays could be a manifestation of this biased agonism.
-
Data Presentation
Table 1: Quantitative Data on the In Vitro Functional Activity of this compound
| Assay Type | Cell/Tissue Type | Receptor Target | Observed Activity | EC₅₀/IC₅₀ (nM) | Maximum Effect (% of control) | Reference |
| cAMP Formation | N18TG2 cells | CB1 | Inverse Agonist | ~20 | 48% stimulation | [1] |
| GTPγS Binding | Mouse brain membranes | CB1 | Partial Agonist | 100 | 48% stimulation | [1] |
| cAMP Formation | hCB1-CHO cells | Human CB1 | Partial Agonist | 1600 | 68% inhibition of CP-55,940 effect | [1] |
| GTPγS Binding | hCB2-CHO cell membranes | Human CB2 | Neutral Antagonist | - | Antagonized CP-55,940 effect | [1] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for CB1 Receptor Inverse Agonism
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Cell Culture: Culture N18TG2 neuroblastoma cells, which endogenously express the CB1 receptor, in appropriate media.
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Cell Plating: Seed cells into 24-well plates and grow to near confluence.
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Assay Buffer Preparation: Prepare an assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
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Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of a known CB1 agonist (e.g., CP-55,940) and a known CB1 antagonist/inverse agonist (e.g., SR141716A) as controls.
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Incubation: Wash the cells with assay buffer and then incubate with the different concentrations of this compound or control compounds for a defined period (e.g., 30 minutes) at 37°C.
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Forskolin Stimulation: To measure inhibition of adenylyl cyclase, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) during the incubation with the test compounds. To measure inverse agonism, some protocols measure the effect of the compound on basal cAMP levels.
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Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
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Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀.
Protocol 2: [³⁵S]GTPγS Binding Assay for CB1 Receptor Partial Agonism
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Membrane Preparation: Prepare cell membranes from a source rich in CB1 receptors, such as mouse brain tissue or cells overexpressing the human CB1 receptor.
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Assay Buffer Preparation: Prepare a GTPγS binding buffer containing Tris-HCl, MgCl₂, EDTA, and NaCl.
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Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and GDP.
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Compound Addition: Add serial dilutions of this compound or control compounds (a full agonist like CP-55,940 and a buffer control).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60-90 minutes) with gentle shaking.
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Termination of Reaction: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
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Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Emax) relative to the full agonist.
Mandatory Visualizations
Caption: Simplified CB1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Validation & Comparative
Validating the Selectivity of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide for FAAH: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's selectivity for its intended target is paramount. This guide provides a comparative framework for assessing the selectivity of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a putative Fatty Acid Amide Hydrolase (FAAH) inhibitor. Due to the limited availability of public data for this specific compound, we will establish a template for comparison using well-characterized alternative FAAH inhibitors, outlining the necessary experimental data and protocols for a thorough evaluation.
Data Presentation: A Template for Comparison
To objectively evaluate the selectivity of a novel FAAH inhibitor like N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, quantitative data on its potency and off-target activity must be generated and compared. The following table outlines the essential data points required for a robust comparative analysis.
| Compound | FAAH IC50 (nM) | MAGL IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (MAGL/FAAH) | Selectivity Ratio (COX-1/FAAH) | Selectivity Ratio (COX-2/FAAH) |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| URB597 | 4.6[1] | >10,000 | >10,000 | >10,000 | >2174 | >2174 | >2174 |
| JZL195 | ~8 | ~4 | >10,000 | >10,000 | ~0.5 | >1250 | >1250 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MAGL: Monoacylglycerol lipase, another key enzyme in the endocannabinoid system. COX-1 & COX-2: Cyclooxygenase-1 and -2, primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Inhibition of these enzymes can indicate potential off-target effects. Selectivity Ratio: Calculated by dividing the IC50 for the off-target enzyme by the IC50 for the target enzyme (FAAH). A higher ratio indicates greater selectivity for FAAH.
Experimental Protocols
To generate the comparative data presented above, standardized enzymatic assays are essential. The following are detailed methodologies for the key experiments.
FAAH Inhibition Assay
This protocol is based on a fluorometric method that measures the hydrolysis of a specific substrate by FAAH.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
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Test compounds (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)
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96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
In a 96-well plate, add the FAAH enzyme to the assay buffer.
-
Add the diluted test compounds or vehicle control to the wells containing the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Monitor the fluorescence kinetically over a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Assays (MAGL, COX-1, COX-2)
To assess selectivity, similar enzymatic assays should be performed for key off-target enzymes.
-
MAGL Inhibition Assay: A similar fluorometric or colorimetric assay can be used with a specific MAGL substrate (e.g., 4-nitrophenyl acetate or a fluorescently labeled monoacylglycerol).
-
COX-1/COX-2 Inhibition Assay: Commercially available kits are widely used to measure the peroxidase activity of COX enzymes. These assays typically involve monitoring the colorimetric oxidation of a substrate.
Visualizing Key Processes
To further aid in the understanding of the experimental design and the biological context, the following diagrams are provided.
Caption: Experimental workflow for determining FAAH inhibitor selectivity.
Caption: Endocannabinoid signaling pathway highlighting the role of FAAH.
Conclusion
Validating the selectivity of a novel FAAH inhibitor such as N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a critical step in its development as a potential therapeutic agent. By employing standardized enzymatic assays and comparing its inhibitory profile against well-characterized inhibitors like URB597 and JZL195, researchers can generate the necessary data to build a strong case for its selectivity. The protocols and comparative framework provided in this guide offer a clear path for the rigorous evaluation of this and other novel FAAH inhibitors. The absence of publicly available data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide underscores the importance of conducting and publishing such fundamental characterization studies to advance the field of endocannabinoid research.
References
Comparative study of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and other FAAH inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and other prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to support further research and development in this therapeutic area.
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which in turn modulates pain, inflammation, and mood through its action on cannabinoid receptors (CB1 and CB2).[1] This has made FAAH a compelling target for the development of novel analgesic and anti-inflammatory drugs. This guide focuses on a comparative analysis of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide alongside other well-characterized FAAH inhibitors.
Quantitative Comparison of FAAH Inhibitors
| Compound | Type | IC50 (nM) | Ki (nM) | Selectivity | Reference |
| URB597 | Irreversible | 4.6 | 2.0 | Selective for FAAH over many other serine hydrolases, but shows some off-target activity in liver proteomes. | [2] |
| OL-135 | Reversible | - | 4.7 | >60-300 fold selective for FAAH. | |
| PF-3845 | Irreversible | - | 0.23 | Highly selective for FAAH in both brain and liver proteomes. | [2] |
| JNJ-1661010 | Irreversible | 10 (rat), 12 (human) | - | >100-fold selective for FAAH-1 over FAAH-2. | |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | Presumed Inhibitor | Data not available | Data not available | Data not available |
Note: The lack of publicly available quantitative data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide highlights a significant gap in the current literature, preventing a direct and comprehensive comparison with other FAAH inhibitors.
Signaling Pathway of FAAH Inhibition
The primary mechanism of action for FAAH inhibitors is the prevention of anandamide degradation, leading to its accumulation and enhanced signaling through cannabinoid receptors. The following diagram illustrates this pathway.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro and in vivo assays used in the evaluation of FAAH inhibitors.
In Vitro FAAH Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FAAH.
Materials:
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Human recombinant FAAH enzyme
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FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
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FAAH substrate (e.g., AMC-arachidonoyl amide)
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Test compound (e.g., N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide)
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96-well microplate
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Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of human recombinant FAAH to each well of the microplate.
-
Add the different concentrations of the test compound to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Monitor the fluorescence generated by the cleavage of the substrate over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Hot-Plate Test for Analgesia
The hot-plate test is a widely used method to assess the analgesic properties of a compound in animal models.
Animals:
-
Male C57BL/6 mice (or other suitable rodent strain)
Apparatus:
-
Hot-plate analgesia meter, maintained at a constant temperature (e.g., 55 ± 0.5°C).
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Administer the test compound (e.g., N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide) or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their response latency.
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the drug-treated and vehicle-treated groups to determine the analgesic effect of the compound.
Conclusion
The inhibition of FAAH presents a promising therapeutic strategy for the management of pain and inflammation. While several potent and selective FAAH inhibitors have been developed and characterized, a significant information gap exists for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. Further research is imperative to elucidate its inhibitory potency, selectivity, and in vivo efficacy to accurately assess its therapeutic potential relative to other compounds in this class. The standardized protocols and pathway diagrams provided in this guide are intended to facilitate such comparative studies and advance the development of novel FAAH-targeted therapeutics.
References
A Comparative Analysis of FAAH Inhibitors: URB597 vs. N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
A critical evaluation of two fatty acid amide hydrolase (FAAH) inhibitors reveals significant disparities in available research, with URB597 being a well-characterized compound and N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide lacking publicly accessible pharmacological data. This guide provides a comprehensive analysis of URB597, including its inhibitory potency, in vivo effects, and the experimental protocols used for its characterization. Due to the absence of published data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a direct comparative analysis based on experimental evidence is not possible at this time.
Introduction to FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH leads to an increase in the levels of these signaling lipids, thereby enhancing their effects on cannabinoid receptors and other targets. This mechanism has been explored for its therapeutic potential in a range of conditions, including anxiety, depression, and pain.
URB597: A Potent and Selective FAAH Inhibitor
URB597, also known as KDS-4103, is a potent and selective inhibitor of FAAH.[1] It has been extensively studied and serves as a reference compound in endocannabinoid research.
Quantitative Analysis of URB597
The following table summarizes the key quantitative data for URB597 based on in vitro and in vivo studies.
| Parameter | Species/Tissue | Value | Reference |
| IC50 (FAAH Inhibition) | Human Liver Microsomes | 3 nM | |
| Rat Brain Membranes | 5 nM | [1] | |
| Rat Brain Membranes | 4.6 nM | ||
| ID50 (In vivo FAAH Inhibition) | Rat Brain | 0.15 mg/kg (i.p.) | [1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ID50 (Median inhibitory dose) is the dose of a drug that produces a 50% inhibition of a specific biological response in vivo.
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
Despite its chemical structure suggesting potential interaction with the endocannabinoid system, a thorough search of scientific literature and patent databases did not yield any publicly available data on the pharmacological activity of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. Its CAS number is 869376-63-6. Without experimental data on its FAAH inhibitory potency, selectivity, or in vivo effects, a comparative analysis with URB597 cannot be performed.
Experimental Protocols
The following section details a typical experimental protocol for determining the in vitro inhibitory activity of a compound against FAAH.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This assay measures the ability of a compound to inhibit the FAAH-catalyzed hydrolysis of a fluorogenic substrate.
Materials:
-
Human recombinant FAAH enzyme
-
Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
FAAH Substrate (e.g., AMC-Arachidonoyl amide)
-
Test compound (e.g., URB597) and vehicle (e.g., DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or vehicle to the wells of the microplate.
-
Add the diluted FAAH enzyme to all wells except for the background control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
-
Initiation of Reaction: Add the FAAH substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a plate reader with excitation and emission wavelengths appropriate for the fluorophore released from the substrate (e.g., Ex/Em = 355/460 nm for AMC). Readings are taken at regular intervals for a defined period (e.g., 30 minutes) at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAAH signaling pathway and a general workflow for evaluating FAAH inhibitors.
References
Cross-Validation of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide's Effects: A Comparative Analysis in Animal Models
A comprehensive review of the preclinical efficacy of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on structural analogs of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, in rodent models of pain, anxiety, and inflammation.
Given the limited publicly available data on N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, this guide provides a comparative analysis of its structurally and functionally similar compounds. The focus is on well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors, such as URB597, PF-04457845, and JNJ-42165279, to project the potential therapeutic effects of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in various animal models.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, the levels of anandamide and other bioactive lipids are increased, leading to enhanced activation of cannabinoid receptors and producing a range of potential therapeutic effects, including analgesic, anxiolytic, and anti-inflammatory responses.[1] FAAH inhibitors represent a promising therapeutic strategy for managing various pathological conditions.[1]
Comparative Efficacy of FAAH Inhibitors in Preclinical Models
The following tables summarize the quantitative data from studies evaluating the effects of URB597, PF-04457845, and other FAAH inhibitors in rodent models of pain, anxiety, and inflammation.
Analgesic Effects in Pain Models
| Compound | Animal Model | Assay | Dose | Route | Key Findings | Reference |
| URB597 | Rat (inflammatory pain) | Mechanical Paw Withdrawal Threshold | 0.3 mg/kg | i.p. | Significant increase in paw withdrawal threshold for 1-6 hours post-injection. | [2] |
| Rat (inflammatory pain) | Thermal Paw Withdrawal Latency | 0.3 mg/kg | i.p. | Significant increase in paw withdrawal latency for 1-6 hours post-injection. | [2] | |
| PF-04457845 | Rat (inflammatory pain - CFA) | Not specified | 0.1 mg/kg | Oral | Minimum effective dose in reducing inflammatory pain. | [3] |
| Rat (noninflammatory pain) | Not specified | Not specified | Oral | Potent antinociceptive effects. | [3] | |
| JNJ-42165279 | Rat (neuropathic pain - SNL) | Not specified | Not specified | Not specified | Efficacious in the spinal nerve ligation model of neuropathic pain. | [4] |
Anxiolytic Effects in Behavioral Models
| Compound | Animal Model | Assay | Dose | Route | Key Findings | Reference |
| URB597 | Rat (trauma-induced anxiety) | Elevated Plus Maze | 0.3 mg/kg | i.p. | Prevented the consolidation of anxiety-like behavior when administered 18 hours after trauma. | [5] |
| Rat (TMT-induced anxiety) | Elevated Plus Maze | 0.3 mg/kg | i.p. | Reduced anxiety-like behavior. | [6] | |
| PF-04457845 | Mouse (acute stress) | Open Field Test & Elevated Plus Maze | 4 mg/kg | i.p. | Rapid anti-anxiety effects. | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating FAAH inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the replication and validation of findings.
Hot Plate Test for Thermal Pain
The hot plate test is utilized to assess the response to a thermal pain stimulus.[8][9][10][11]
-
Apparatus: A metal plate is maintained at a constant temperature, typically between 50-55°C.[12] A transparent cylinder is often used to keep the animal on the heated surface.[8]
-
Procedure:
-
The animal (mouse or rat) is placed on the hot plate.
-
The latency to a nocifensive response, such as paw licking, shaking, or jumping, is recorded.[8]
-
A cut-off time is established to prevent tissue damage.
-
-
Endpoint: The time (in seconds) it takes for the animal to exhibit a pain response.
Von Frey Test for Mechanical Allodynia
This test measures the sensitivity to a mechanical stimulus.[13][14]
-
Apparatus: A series of calibrated von Frey filaments, which exert a known force when bent.
-
Procedure:
-
The animal is placed on a mesh platform, allowing access to the plantar surface of the paws.
-
Filaments of increasing force are applied to the mid-plantar surface of the hind paw until the filament bends.
-
A positive response is noted as a sharp withdrawal of the paw.
-
-
Endpoint: The paw withdrawal threshold, determined by the force of the filament that elicits a consistent withdrawal response.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.[15][16][17]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.[16]
-
Procedure:
-
Endpoints: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Conclusion
The preclinical data from structurally similar FAAH inhibitors strongly suggest that N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is likely to exhibit significant analgesic, anxiolytic, and anti-inflammatory properties. The cross-validation of these effects in different animal models, as demonstrated by the consistent findings with compounds like URB597 and PF-04457845, provides a solid rationale for the further development of this class of compounds for the treatment of pain, anxiety disorders, and inflammatory conditions. The experimental protocols outlined provide a standardized framework for future preclinical evaluations.
References
- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hot plate test [panlab.com]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
Confirming the in-vivo target engagement of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies and data for confirming the in-vivo target engagement of Fatty Acid Amide Hydrolase (FAAH) inhibitors. While direct in-vivo target engagement data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is not extensively available in public literature, we will objectively compare the performance of two well-characterized FAAH inhibitors, PF-04457845 and URB597, as benchmarks for evaluation. This guide includes supporting experimental data and detailed protocols to aid in the design and interpretation of target engagement studies.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2] Therefore, confirming that a potential drug molecule effectively and selectively engages with FAAH in-vivo is a critical step in its preclinical and clinical development.
Comparative Analysis of In-Vivo Target Engagement
The following table summarizes key quantitative data for two extensively studied FAAH inhibitors, PF-04457845 and URB597, which serve as valuable comparators for assessing the in-vivo target engagement of novel compounds like N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.
| Parameter | PF-04457845 | URB597 | N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide |
| Mechanism of Action | Irreversible, covalent inhibitor (carbamylation of catalytic serine)[2] | Irreversible, covalent inhibitor (carbamylation of catalytic serine)[3] | Presumed FAAH inhibitor |
| In-Vitro Potency (IC50) | ~7.2 nM (human)[4] | pI50 of 7.19-7.75 (rat brain, pH dependent)[3] | Data not publicly available |
| In-Vivo Target Engagement (Human) | >95% FAAH inhibition in brain at 1 mg oral dose[4] | Data from human studies less prevalent in public domain | Data not publicly available |
| In-Vivo Target Engagement (Rodent) | ~97% inhibition of leukocyte FAAH activity required for anti-nociceptive effects in rats[5] | Maximal inhibition of brain FAAH activity at 10 mg/kg and 50 mg/kg (p.o.) in mice[6] | Data not publicly available |
| Downstream Biomarker Modulation (Human) | >97% FAAH inhibition leads to ~10-fold increase in plasma AEA[5] | - | Data not publicly available |
| Downstream Biomarker Modulation (Rodent) | Significant elevation of brain anandamide levels for up to 24 hours.[7] | Chronic administration increased anandamide levels in rat brains.[8] | Data not publicly available |
| Selectivity | Highly selective for FAAH over other serine hydrolases.[2] | Generally considered selective for FAAH, though some off-target effects on tyrosine hydroxylase expression have been reported.[9] | Data not publicly available |
Experimental Protocols for In-Vivo Target Engagement
Confirming the in-vivo target engagement of a FAAH inhibitor requires a multi-faceted approach, often combining direct measurement of enzyme occupancy with the assessment of downstream pharmacodynamic biomarkers.
Direct Target Occupancy Measurement: Positron Emission Tomography (PET)
PET imaging is a powerful non-invasive technique to quantify target engagement in the living brain.
-
Radioligand: A radiolabeled tracer that binds to the target enzyme is administered. For FAAH, a commonly used radioligand is [11C]CURB.[4]
-
Procedure:
-
A baseline PET scan is performed to measure the baseline binding of the radioligand to FAAH.
-
The FAAH inhibitor is administered to the subject.
-
A second PET scan is conducted at a time point corresponding to the expected peak drug concentration.
-
The reduction in radioligand binding after drug administration is used to calculate the percentage of FAAH occupancy by the inhibitor.
-
-
Data Analysis: Kinetic modeling of the PET data is used to determine the binding potential of the radioligand, and the percentage of occupancy is calculated as the percentage change in binding potential from baseline.
Ex-Vivo Enzyme Activity Assay
This method involves measuring FAAH activity in tissue samples collected from animals previously treated with the inhibitor.
-
Procedure:
-
Administer the FAAH inhibitor to a cohort of animals at various doses and time points.
-
At the designated time points, euthanize the animals and collect tissues of interest (e.g., brain, liver).
-
Prepare tissue homogenates or subcellular fractions (e.g., microsomes).
-
Measure FAAH activity using a fluorometric or radiometric assay. A common fluorometric substrate is arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[10][11]
-
The percentage of FAAH inhibition is calculated by comparing the enzyme activity in treated animals to that in vehicle-treated controls.
-
Measurement of Downstream Biomarkers
Inhibition of FAAH leads to an increase in its endogenous substrates. Measuring the levels of these biomarkers provides indirect evidence of target engagement.
-
Biomarkers: The primary biomarker is anandamide (AEA). Other fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) can also be measured.
-
Procedure:
-
Administer the FAAH inhibitor to animals or human subjects.
-
Collect biological samples such as plasma, cerebrospinal fluid (CSF), or brain tissue at various time points.
-
Extract the lipids from the samples.
-
Quantify the levels of AEA, PEA, and OEA using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The fold-change in biomarker levels in the treated group is compared to the vehicle-treated or baseline levels. A significant and dose-dependent increase in these biomarkers is indicative of FAAH inhibition.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in confirming in-vivo target engagement, the following diagrams illustrate a typical experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for confirming in-vivo FAAH target engagement.
Caption: FAAH signaling pathway and the effect of its inhibition.
Conclusion
Confirming the in-vivo target engagement of a novel FAAH inhibitor is paramount for its successful development. While specific data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is limited in the public domain, the established methodologies and extensive data available for compounds like PF-04457845 and URB597 provide a robust framework for its evaluation. A combination of direct occupancy studies, such as PET imaging, and indirect measures, including ex-vivo enzyme activity assays and downstream biomarker analysis, is essential to build a comprehensive understanding of a drug candidate's in-vivo pharmacology. The experimental protocols and comparative data presented in this guide are intended to assist researchers in designing and interpreting studies aimed at validating the in-vivo efficacy of new FAAH inhibitors.
References
- 1. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking of fatty acid amide hydrolase activity with PF-04457845 in human brain: a positron emission tomography study with the novel radioligand [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Replicating published findings on N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
An in-depth analysis of the synthesis and pharmacological properties of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a potent cannabinoid receptor ligand, is presented below. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its biological activity, experimental protocols, and signaling pathways based on published literature.
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, also referred to in scientific literature as CB-25, has been identified as a high-affinity ligand for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Its unique chemical structure, combining features of both rigid plant-derived cannabinoids and flexible endogenous cannabinoids, has led to its investigation as a potential therapeutic agent.
Comparative Quantitative Data
The following tables summarize the in vitro binding affinity and functional activity of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide at cannabinoid receptors, as reported in key studies.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Reference Compound | Ki (nM) |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (this compound) | CB1 | 5.2 | Anandamide (AEA) | - |
| CB2 | 13 | WIN 55-212 | - |
Data sourced from Brizzi, A., et al. (2005).
Table 2: In Vitro Functional Activity
| Assay | Cell Line / Tissue | Receptor | Activity | EC50 (nM) | Maximum Effect |
| cAMP Accumulation | N18TG2 cells | CB1 | Inverse Agonist/Partial Agonist | ~20 | - |
| [35S]GTPγS Binding | Mouse Brain Membranes | CB1 | Partial Agonist | 11 | ~16% stimulation |
| [35S]GTPγS Binding | hCB2-CHO cell membranes | CB2 | Neutral Antagonist | - | No activity, antagonized CP55940 effect |
Data sourced from Cascio, M.G., et al. (2006).[1][2]
Signaling Pathways and Mechanism of Action
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide exerts its effects primarily through interaction with the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). At the CB1 receptor, it has been shown to act as a partial agonist/inverse agonist.[1][2] This dual activity suggests that its functional effect may depend on the specific cellular environment and the basal activity of the receptor. As a partial agonist, it can weakly activate the receptor, while as an inverse agonist, it can reduce the constitutive activity of the receptor. This modulation of the CB1 receptor leads to downstream effects on adenylyl cyclase and ion channels. At the CB2 receptor, it behaves as a neutral antagonist, binding to the receptor without initiating a signaling cascade but preventing agonists from binding and activating the receptor.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the published findings on N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.
Cannabinoid Receptor Binding Assays
The affinity of the compound for CB1 and CB2 receptors was determined using radioligand binding assays.
-
Receptor Source: Membranes from HEK cells transfected with either the human CB1 or human CB2 receptor.
-
Radioligand: [3H]-CP-55,940, a high-affinity cannabinoid receptor agonist.
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the test compound (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide) were added to displace the radioligand.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
The Ki values were calculated from the IC50 values obtained from the displacement curves.
-
cAMP Functional Assay
The effect of the compound on adenylyl cyclase activity was assessed using a cyclic AMP (cAMP) functional assay.[1]
-
Cell Line: N18TG2 neuroblastoma cells, which endogenously express the CB1 receptor.
-
Procedure:
-
Cells were incubated with the test compound.
-
Adenylyl cyclase was stimulated with forskolin.
-
The intracellular levels of cAMP were measured.
-
The ability of the compound to modulate forskolin-stimulated cAMP levels was determined to classify it as an agonist, antagonist, or inverse agonist.
-
[35S]GTPγS Binding Assay
The functional activity of the compound at G-protein coupled receptors was further evaluated using a [35S]GTPγS binding assay.[1][2]
-
Tissue/Cell Source: Mouse brain membranes (for CB1) and membranes from CHO cells stably expressing the human CB2 receptor (hCB2-CHO).
-
Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP that binds to activated G-proteins.
-
Procedure:
-
Membranes were incubated with the test compound in the presence of GDP.
-
[35S]GTPγS was added to the reaction.
-
Receptor activation by an agonist promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The amount of bound [35S]GTPγS was measured by scintillation counting.
-
For antagonist activity, the assay was performed in the presence of a known agonist (e.g., CP55940) to determine if the test compound could inhibit agonist-stimulated [35S]GTPγS binding.
-
This guide provides a consolidated overview of the publicly available research on N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, offering a foundation for further investigation and comparison with other cannabinoid receptor ligands.
References
A Head-to-Head Comparison of CB-25 and PF-3845 for Pain Relief: A Tale of Two Mechanisms
In the landscape of analgesic drug development, the endocannabinoid system presents a promising frontier. Two compounds, CB-25 and PF-3845, offer distinct strategies for modulating this system to achieve pain relief. While both interact with components of the endocannabinoid signaling pathway, their mechanisms of action are fundamentally different. This guide provides a detailed head-to-head comparison of this compound and PF-3845, presenting available experimental data to inform researchers and drug development professionals.
Executive Summary
PF-3845 is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2][3] By blocking FAAH, PF-3845 elevates the endogenous levels of AEA, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) in a spatially and temporally controlled manner.[4][5] This indirect modulation of the endocannabinoid system has been shown to produce analgesic and anti-inflammatory effects in various preclinical models of pain without the psychoactive side effects associated with direct CB1 receptor agonists.[2][6]
This compound , in contrast, is a synthetic cannabinoid receptor ligand that directly interacts with CB1 and CB2 receptors.[7] It is described as a stable analog of Δ⁹-tetrahydrocannabinol (THC) and anandamide.[7] Its pharmacological profile is complex, exhibiting properties of a CB1 receptor inverse agonist or partial agonist and a CB2 receptor neutral antagonist, depending on the experimental system.[8] This direct modulation of cannabinoid receptors offers a different therapeutic approach, though its efficacy in pain relief is less straightforward and its potential for side effects warrants careful consideration.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for PF-3845 and this compound, highlighting their distinct pharmacological properties.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Action | Potency (Human) | Selectivity | Reference |
| PF-3845 | FAAH-1 | Irreversible Inhibitor | IC₅₀ = 18 nM | Negligible activity against FAAH-2 (IC₅₀ > 10 µM) | [2] |
| Kᵢ = 0.23 µM | [2][3] | ||||
| This compound | CB₁ Receptor | Inverse Agonist / Partial Agonist | Kᵢ = 5.2 nM | ~2.5-fold selectivity for CB₁ over CB₂ | [7] |
| CB₂ Receptor | Neutral Antagonist | Kᵢ = 13 nM | [7] |
Table 2: In Vivo Efficacy in Pain Models
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose | Key Findings | Reference |
| PF-3845 | Rat | Inflammatory Pain (Mechanical Allodynia) | Oral (p.o.) | Minimum Effective Dose (MED) = 3 mg/kg | Dose-dependent inhibition of mechanical allodynia. At 10 and 30 mg/kg, efficacy was comparable or greater than naproxen (10 mg/kg). | [3] |
| Mouse | Inflammatory Pain (LPS-induced Tactile Allodynia) | Intraperitoneal (i.p.) | 10 mg/kg | Significantly reversed tactile allodynia. | [3][9] | |
| This compound | Rat | Nociception (Plantar Test) | Intraperitoneal (i.p.) | Dose-dependent | Produced nociception in healthy rats and antagonized the anti-nociceptive effect of WIN55,212-2. | [8] |
| Mouse | Inflammatory Pain (Formalin Test) | Intraperitoneal (i.p.) | Not specified | Counteracted both phases of formalin-induced nociception. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Mechanism of action for PF-3845.
References
- 1. PF-3845 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the translational potential of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a putative fatty acid amide hydrolase (FAAH) inhibitor. Due to the limited publicly available data on this specific compound, this document serves as a comparative template, outlining the requisite experimental data and benchmarks based on known FAAH inhibitors.
Executive Summary
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide belongs to a class of compounds with structural similarities to known inhibitors of fatty acid amide hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which in turn modulates various physiological processes, including pain, inflammation, and anxiety. The translational potential of this compound hinges on its potency, selectivity, pharmacokinetic properties, and safety profile compared to other FAAH inhibitors that have been evaluated preclinically and clinically.
Comparative Efficacy and Potency
A crucial first step in assessing translational potential is to determine the in vitro potency and selectivity of the compound against FAAH. This data should be compared with established FAAH inhibitors.
Table 1: Comparative In Vitro Potency and Selectivity of FAAH Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity vs. MAGL | Reference Compound(s) |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | Human FAAH | Data Needed | Data Needed | Data Needed | URB597, PF-04457845 |
| URB597 | Human FAAH | ~5 | ~4 | >1000-fold | N/A |
| PF-04457845 | Human FAAH | 7.2 | 11 | >2000-fold | N/A |
| JNJ-42165279 | Human FAAH | 8.3 | - | >1000-fold | N/A |
Data for URB597, PF-04457845, and JNJ-42165279 are compiled from publicly available literature.
Mechanism of Action and Signaling Pathway
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is hypothesized to inhibit FAAH, thereby increasing the levels of the endocannabinoid anandamide (AEA). AEA acts as a neurotransmitter that binds to and activates cannabinoid receptors, primarily CB1 and CB2.
Anandamide Signaling Pathway
Caption: Anandamide signaling pathway and the inhibitory action of the compound on FAAH.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the compound's activity.
In Vitro FAAH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against FAAH.
Methodology:
-
Enzyme Source: Recombinant human FAAH is expressed and purified.
-
Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA), is used.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% BSA.
-
Procedure: a. The test compound is serially diluted in DMSO and then in the assay buffer. b. The compound dilutions are pre-incubated with the FAAH enzyme for 15 minutes at 37°C. c. The reaction is initiated by adding the fluorogenic substrate. d. The fluorescence is measured kinetically over 30 minutes using a microplate reader (excitation/emission wavelengths of 355/460 nm).
-
Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Workflow for In Vitro FAAH Inhibition Assay
Independent Verification of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide's Analgesic Properties: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of published data on the analgesic properties of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. While the compound is listed in chemical databases, extensive preclinical and clinical studies detailing its efficacy, mechanism of action, and comparative performance against other analgesics are not publicly available. This guide, therefore, serves to highlight the current informational gap and provide a framework for the kind of data and experimental validation that would be necessary to establish its analgesic profile.
General Context: Synthetic Cannabinoids as Analgesics
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide belongs to the broad class of synthetic cannabinoids. These laboratory-created compounds are designed to interact with the body's endocannabinoid system (ECS), which plays a crucial role in regulating pain, inflammation, and other physiological processes. Synthetic cannabinoids often mimic the effects of phytocannabinoids like delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2][3]
The ECS primarily consists of two G protein-coupled receptors: cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). CB1 receptors are abundant in the central nervous system and are largely responsible for the analgesic and psychoactive effects of cannabinoids. CB2 receptors are found predominantly in the peripheral nervous system and on immune cells, and their activation is primarily associated with anti-inflammatory responses. The analgesic potential of many cannabinoids is attributed to their ability to modulate these receptors.
Comparative Analgesic Data: A Necessary but Currently Unavailable Benchmark
To ascertain the analgesic properties of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, its performance would need to be benchmarked against established and alternative analgesic agents. The following table illustrates the type of quantitative data that would be required for a meaningful comparison. Please note, the data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is hypothetical and included for illustrative purposes only, as no such data was found in the available literature.
| Compound | Class | Target Receptor(s) | Efficacy (ED50 in mg/kg) in Neuropathic Pain Model | Therapeutic Index (TD50/ED50) |
| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | Synthetic Cannabinoid | Presumed CB1/CB2 Agonist | Data Not Available | Data Not Available |
| Morphine | Opioid | µ-opioid Receptor Agonist | ~2.5 | ~70 |
| Gabapentin | Gabapentinoid | α2δ Subunit of Voltage-Gated Calcium Channels | ~30 | ~10 |
| THC | Phytocannabinoid | CB1/CB2 Receptor Agonist | ~5 | ~1000 (in animal models) |
| CBD | Phytocannabinoid | Indirect ECS Modulator | ~10 | High (non-intoxicating) |
Essential Experimental Protocols for Verification
The independent verification of analgesic properties would necessitate a series of well-defined preclinical experiments. These protocols are standard in the field of pain research and would be crucial in characterizing the pharmacological profile of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity and selectivity of the compound for CB1 and CB2 receptors.
-
Methodology: Radioligand binding assays using cell membranes expressing human CB1 and CB2 receptors. The compound would be tested at various concentrations to determine its inhibition constant (Ki) against a known radiolabeled cannabinoid ligand.
2. In Vitro Functional Assays:
-
Objective: To assess the functional activity of the compound at cannabinoid receptors (i.e., whether it is an agonist, antagonist, or inverse agonist).
-
Methodology: A common method is the [³⁵S]GTPγS binding assay, which measures the activation of G proteins coupled to the cannabinoid receptors upon compound binding.
3. In Vivo Analgesic Models:
-
Objective: To evaluate the analgesic efficacy of the compound in animal models of pain.
-
Methodologies:
-
Acute Pain Models:
-
Tail-flick test: Measures the latency of a rodent to move its tail from a heat source.
-
Hot plate test: Measures the time it takes for a rodent to show a pain response when placed on a heated surface.
-
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI) model: Involves loose ligation of the sciatic nerve, leading to hypersensitivity to thermal and mechanical stimuli.
-
Spared Nerve Injury (SNI) model: Involves the transection of two of the three terminal branches of the sciatic nerve.
-
-
Inflammatory Pain Models:
-
Carrageenan-induced paw edema: Injection of carrageenan into the paw induces inflammation and hyperalgesia.
-
Complete Freund's Adjuvant (CFA) model: Induces a localized and persistent inflammation.
-
-
4. Assessment of Side Effects:
-
Objective: To evaluate potential central nervous system side effects commonly associated with cannabinoid agonists.
-
Methodologies:
-
Rotarod test: To assess motor coordination.
-
Open field test: To evaluate locomotor activity and anxiety-like behavior.
-
Catalepsy test: To measure the immobility induced by the compound.
-
Visualizing the Research Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for analgesic drug discovery and the canonical signaling pathway for cannabinoid receptors.
Caption: Preclinical workflow for analgesic drug validation.
Caption: Canonical cannabinoid receptor signaling pathway.
Conclusion
While the chemical structure of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide suggests it may interact with the endocannabinoid system, there is a clear absence of empirical data to support any claims of its analgesic properties. For researchers, scientists, and drug development professionals, this represents an unexplored area. The verification of its potential as an analgesic would require a systematic and rigorous application of the standard preclinical testing paradigm outlined above. Until such studies are conducted and their results published, any assertions regarding the analgesic efficacy of this compound remain speculative. The scientific community awaits empirical evidence to determine if N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide holds promise as a novel therapeutic agent for pain management.
References
Benchmarking the performance of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide against standard-of-care analgesics
A direct performance comparison of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide with standard-of-care analgesics is not currently feasible due to a lack of publicly available preclinical or clinical data for this specific compound. Extensive searches have yielded no information on its biological activity, mechanism of action, or efficacy in established analgesic models.
This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive benchmark of the performance of current standard-of-care analgesics. The data presented herein for established drugs for neuropathic and inflammatory pain can serve as a reference for evaluating the potential of novel therapeutic candidates like N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, should such data become available.
Standard-of-Care Analgesics for Neuropathic and Inflammatory Pain
The following sections detail the performance of key standard-of-care analgesics, categorized by their primary therapeutic indications.
Neuropathic Pain
Neuropathic pain is a complex, chronic pain state that is often challenging to treat. First-line treatments typically include antidepressants and anticonvulsants.
Table 1: Performance of Standard-of-Care Analgesics in Neuropathic Pain Models
| Drug Class | Drug | Animal Model | Efficacy Measure | Results |
| Tricyclic Antidepressant (TCA) | Amitriptyline | Chronic Constriction Injury (Rat) | Reversal of thermal hyperalgesia | Complete reversal at 10 mg/kg (i.p.)[1] |
| Spinal Nerve Ligation (Rat) | Alleviation of thermal hyperalgesia | Effective via systemic, spinal, and local administration[1] | ||
| Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Duloxetine | Diabetic Peripheral Neuropathy (Human) | ≥50% pain reduction vs. placebo | Risk Ratio: 1.73 (60 mg/day)[2] |
| Fibromyalgia (Human) | ≥50% pain reduction vs. placebo | Risk Ratio: 1.57 (60 mg/day)[2][3] | ||
| Gabapentinoid | Gabapentin | Postherpetic Neuralgia, Diabetic Neuropathy (Human) | Meaningful pain relief | 30-40% of patients experience benefit[4] |
| Gabapentinoid | Pregabalin | Diabetic Peripheral Neuropathy, Postherpetic Neuralgia (Human) | Significant pain reduction vs. placebo | Standardized Mean Difference: -0.49[5][6] |
| Spinal Cord Injury (Human) | ≥50% pain reduction vs. placebo | 29.5% of patients (150-600 mg/day)[7] |
Inflammatory Pain
Inflammatory pain is typically managed with nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 2: Performance of Standard-of-Care Analgesics in Inflammatory Pain Models
| Drug Class | Drug | Animal Model | Efficacy Measure | Results |
| NSAID | Ibuprofen | Formalin Test (Mouse) | Reduction in phase 2 flinching | Significant reduction at 100 and 200 mg/kg (i.p.)[8] |
| Incisional Pain Model (Mouse) | Increase in mechanical threshold | Significant effect at 50, 75, 100, and 200 mg/kg (i.p.)[8] | ||
| Carrageenan-induced Paw Edema (Rat) | Reduction in paw volume | Significant reduction at 5 and 10 mg/kg | ||
| NSAID | Naproxen | Postoperative Dental Pain (Human) | Pain relief | Effective for mild to moderate pain[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Formalin Test for Nociceptive and Inflammatory Pain
The formalin test is a widely used animal model to assess analgesic efficacy. It involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pain response.
-
Animal Acclimation: Rodents are acclimated to the testing environment to minimize stress-induced analgesia.
-
Drug Administration: The test compound or a standard analgesic is administered via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.
-
Formalin Injection: A small volume (e.g., 20 µL) of dilute formalin (e.g., 5%) is injected subcutaneously into the plantar surface of the hind paw.
-
Behavioral Observation: The animal is immediately placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Phase 1 (Acute Nociceptive Pain): 0-5 minutes post-injection. This phase is thought to be due to direct activation of nociceptors.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection. This phase is associated with an inflammatory response.
-
-
Data Analysis: The total time spent in pain-related behaviors is calculated for each phase. A significant reduction in this time compared to vehicle-treated animals indicates an analgesic effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a common surgical model used to induce neuropathic pain in rodents.
-
Anesthesia: The animal is anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.
-
Wound Closure: The incision is closed in layers.
-
Post-operative Care: Animals are monitored for recovery and signs of infection.
-
Behavioral Testing: At various time points post-surgery (typically starting around day 7), animals are assessed for signs of neuropathic pain, such as:
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus). A decreased latency to paw withdrawal indicates hyperalgesia.
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness. A decreased threshold to elicit a withdrawal response indicates allodynia.
-
-
Drug Testing: The test compound is administered, and behavioral testing is repeated to determine if the compound can reverse the established hyperalgesia or allodynia.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: A simplified workflow for analgesic drug discovery and development.
Caption: Simplified signaling pathways for standard-of-care analgesics.
References
- 1. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia | Cochrane [cochrane.org]
- 3. researchgate.net [researchgate.net]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials | BMJ Open [bmjopen.bmj.com]
- 6. Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized trial of pregabalin in patients with neuropathic pain due to spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a fatty acid amide hydrolase (FAAH) inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this guidance is based on the general principles of handling and disposing of related chemical classes, such as cannabinoid receptor agonists and other research-grade organic molecules.
Core Principles for Chemical Waste Management
The disposal of any chemical waste, including N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, must adhere to local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly identifying and classifying their waste to ensure safe handling and disposal.
Waste Characterization and Segregation
Before disposal, it is essential to characterize the waste stream containing N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. The waste may be in various forms:
-
Unused or Expired Pure Compound: The original, undiluted chemical.
-
Contaminated Labware: Items such as pipette tips, gloves, vials, and flasks that have come into contact with the compound.
-
Solvent Waste: Solutions containing the dissolved compound, potentially mixed with other chemicals.
Proper segregation of these waste streams is crucial to prevent dangerous chemical reactions and to facilitate appropriate disposal methods.
Step-by-Step Disposal Procedures
Personal Protective Equipment (PPE)
Before handling any waste containing N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, ensure that appropriate PPE is worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Waste Collection and Labeling
-
Solid Waste:
-
Collect unused or expired pure compound in its original or a compatible, tightly sealed container.
-
Place contaminated disposable items (gloves, pipette tips, etc.) in a designated, leak-proof hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all solvent waste containing the compound in a dedicated, clearly labeled, and chemically resistant waste container.
-
Do not mix incompatible waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide" and any other chemical constituents and their approximate concentrations.
-
Decontamination of Reusable Labware
-
Reusable labware (e.g., glassware) should be decontaminated before washing.
-
Rinse the labware with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Collect the rinse solvent as hazardous waste.
-
After decontamination, the labware can be washed according to standard laboratory procedures.
Storage of Waste
-
Store hazardous waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that waste containers are kept closed except when adding waste.
Final Disposal
-
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup. They will provide the necessary paperwork and ensure that the waste is transported and disposed of in compliance with all regulations.
Experimental Protocols Cited
While specific experimental protocols for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide are not widely published, its classification as a fatty acid amide hydrolase (FAAH) inhibitor suggests its use in biochemical assays and in vivo studies.[1][2] FAAH activity assays, for instance, often involve incubating the inhibitor with tissue homogenates and a radiolabeled substrate.[1] The resulting waste would contain the compound, biological material, and radioactive isotopes, necessitating specialized disposal procedures for biohazardous and radioactive waste in addition to the chemical waste protocols outlined above.
Quantitative Data Summary
As no specific Safety Data Sheet (SDS) is available, quantitative data regarding toxicity, environmental fate, and recommended disposal concentrations for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide are not available. In the absence of such data, a conservative approach of treating the compound as a hazardous substance is required.
| Data Point | Value | Source |
| Acute Toxicity | Data not available | N/A |
| Environmental Hazards | Data not available | N/A |
| Recommended Exposure Limits | Data not available | N/A |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
